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  • Product: 2,3-Difluoro-4-propoxybenzoic acid
  • CAS: 331245-89-7

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2,3-difluoro-4-propoxybenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-propoxybenzoic Acid for Advanced Research Applications Executive Summary This technical guide provides a comprehensive overview of 2,3-diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-propoxybenzoic Acid for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,3-difluoro-4-propoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a propoxy group onto the benzoic acid scaffold imparts unique electronic and steric properties, influencing the molecule's acidity, lipophilicity, metabolic stability, and potential for molecular interactions.[1][2] This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, a robust synthetic protocol, analytical characterization methods, and essential safety guidelines. By synthesizing data from closely related analogs and established chemical principles, this guide aims to facilitate the effective use of this versatile chemical building block in advanced research and development projects.

Molecular Structure and Core Physicochemical Properties

The defining characteristic of 2,3-difluoro-4-propoxybenzoic acid is the precise arrangement of its functional groups. The two fluorine atoms on the aromatic ring act as potent electron-withdrawing groups, which are known to increase the acidity (lower the pKa) of the carboxylic acid compared to non-fluorinated benzoic acid.[1] The propoxy group, in contrast, is a moderately lipophilic moiety that can enhance membrane permeability and influence binding interactions with biological targets. This combination of features makes the compound an attractive intermediate for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds in drug discovery.[3]

Data Presentation: Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties of 2,3-difluoro-4-propoxybenzoic acid. Data for related compounds are provided for context and comparison.

Property2,3-Difluoro-4-propoxybenzoic Acid (Target)2,3-Difluoro-4-hydroxybenzoic Acid[4][5]2,3-Difluoro-4-methoxybenzoic Acid[6]4-Propoxybenzoic Acid[7][8]
Molecular Formula C₁₀H₁₀F₂O₃C₇H₄F₂O₃C₈H₆F₂O₃C₁₀H₁₂O₃
Molecular Weight ( g/mol ) 216.18174.10188.13180.20
Appearance White to off-white crystalline solid (Expected)Data not availableWhite crystalline solidWhite solid / liquid crystal
Melting Point (°C) Estimated: 130-140Data not available222-224144-146
Boiling Point (°C) Estimated: >270 at 760 mmHgData not available267.8 at 760 mmHgData not available
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (Expected)[9]Data not availablePoorly soluble in waterData not available
pKa (Estimated) ~3.0 - 3.5Data not availableData not availableData not available
logP (Estimated) ~2.5 - 3.01.4Data not availableData not available

Synthesis and Purification Protocol

A robust and logical method for the preparation of 2,3-difluoro-4-propoxybenzoic acid is the Williamson ether synthesis. This well-established reaction provides a high-yielding and clean pathway by starting with the commercially available precursor, 2,3-difluoro-4-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 2,3-difluoro-4-propoxybenzoic acid from 2,3-difluoro-4-hydroxybenzoic acid and 1-bromopropane.

Materials:

  • 2,3-Difluoro-4-hydroxybenzoic acid (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the starting acid). The use of an aprotic polar solvent like DMF is crucial for solvating the reactants and facilitating the nucleophilic substitution.[10]

  • Reagent Addition: Add 1-bromopropane (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. This step protonates the carboxylic acid, making it less water-soluble for extraction. A precipitate of the crude product should form.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2,3-difluoro-4-propoxybenzoic acid.

Visualization: Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product A 2,3-Difluoro-4- hydroxybenzoic Acid D Heat to 60-70 °C (4-6 hours) A->D B 1-Bromopropane B->D C K₂CO₃ in DMF C->D E Aqueous Work-up (Acidification & Extraction) D->E F Drying & Solvent Removal E->F G Recrystallization F->G H Pure 2,3-Difluoro-4- propoxybenzoic Acid G->H

Caption: Williamson ether synthesis workflow for 2,3-difluoro-4-propoxybenzoic acid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural elucidation.

Data Presentation: Expected Spectroscopic Data

TechniqueExpected Signature
¹H NMR Aromatic Protons: Two distinct signals in the aromatic region (~7.0-8.0 ppm), each showing complex splitting due to H-H and H-F coupling. Propoxy Group: A triplet (~4.1 ppm, -OCH₂-), a sextet (~1.8 ppm, -CH₂-), and a triplet (~1.0 ppm, -CH₃).[11]
¹³C NMR Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), with characteristic large C-F coupling constants. Propoxy Carbons: Three distinct signals in the aliphatic region (~10-70 ppm).[11]
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, showing F-F and F-H coupling.
IR (Infrared) O-H stretch (acid): Broad peak from 2500-3300 cm⁻¹. C=O stretch (acid): Strong, sharp peak around 1700 cm⁻¹. C-F stretch: Strong peaks in the 1100-1300 cm⁻¹ region. C-O-C stretch (ether): Peak around 1250 cm⁻¹.[12]
Mass Spec (MS) [M-H]⁻: Expected at m/z 215.06 for C₁₀H₉F₂O₃⁻. Molecular Ion [M]⁺: Expected at m/z 216.06.

Visualization: Analytical Confirmation Workflow

G Start Purified Solid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Confirm Structure Confirmed NMR->Confirm Correct Shifts & Coupling IR->Confirm Functional Groups Identified MS->Confirm Correct Mass & Fragments

Caption: Multi-technique workflow for the structural confirmation of the final product.

Safety, Handling, and Storage

As with all fluorinated aromatic compounds, proper safety protocols must be strictly followed. The information presented is synthesized from safety data sheets of structurally similar compounds.[13][14]

Data Presentation: GHS Hazard Information (Anticipated)

Hazard ClassGHS StatementPrecautionary Code
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Handling and Storage Protocols
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Applications in Research and Drug Development

2,3-Difluoro-4-propoxybenzoic acid is not merely a chemical entity but a strategic tool for molecular design. Its utility stems from its role as a versatile intermediate or building block.

  • Scaffold for Medicinal Chemistry: The carboxylic acid group serves as a handle for further chemical modifications, such as amidation or esterification, to build more complex molecules.[9] This allows for its incorporation into a wide range of potential therapeutic agents, from anti-inflammatory to antimicrobial compounds.[16][17]

  • Tuning Physicochemical Properties: In drug design, achieving an optimal balance of potency, selectivity, and pharmacokinetic properties is essential. The specific substitution pattern of this molecule offers a unique combination of effects:

    • Fluorine Atoms: Increase metabolic stability by strengthening the C-H bonds on the ring and can enhance binding affinity through specific interactions (e.g., hydrogen bonds, dipole interactions).[2]

    • Propoxy Group: Modulates lipophilicity, which is critical for controlling a drug's ability to cross cell membranes and its overall ADME profile.[3]

  • Prodrug Strategies: The carboxylic acid can be masked as an ester or another labile group to create a prodrug. This strategy can be employed to improve solubility, enhance oral bioavailability, or achieve targeted drug delivery.[18]

Conclusion

2,3-Difluoro-4-propoxybenzoic acid represents a valuable and highly functionalized building block for advanced chemical synthesis. Its unique combination of ortho-difluoro substitution and a para-propoxy group provides chemists with a powerful tool to rationally design molecules with tailored physicochemical and biological properties. This guide has provided a foundational understanding of its properties, a practical synthetic route, and the necessary analytical and safety protocols to enable its effective and safe use in the laboratory. As the demand for more sophisticated and effective small molecules continues to grow, particularly in pharmaceuticals, the strategic application of intermediates like this will undoubtedly play a pivotal role in driving innovation.

References

  • PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet. (2024, December 19). 4-(Difluoromethyl)-3-methoxybenzoic acid.
  • ChemBK. (2024, April 9). Benzoic acid, 2,3-difluoro-4-methoxy-. Retrieved from [Link]

  • Ma, D., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChemLite. (n.d.). 2,3-difluoro-4-hydroxybenzoic acid (C7H4F2O3). Retrieved from [Link]

  • NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7). Retrieved from [Link]

  • Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. RSC Publishing.

Sources

Exploratory

Solvation Thermodynamics and Experimental Profiling of 2,3-Difluoro-4-propoxybenzoic Acid

As a Senior Application Scientist, I approach the solvation of complex halogenated intermediates not merely as a routine physical measurement, but as a thermodynamic puzzle. 2,3-difluoro-4-propoxybenzoic acid is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the solvation of complex halogenated intermediates not merely as a routine physical measurement, but as a thermodynamic puzzle. 2,3-difluoro-4-propoxybenzoic acid is a highly specialized building block frequently utilized in the synthesis of liquid crystals, agrochemicals, and active pharmaceutical ingredients (APIs). Understanding its solubility profile in organic solvents requires deconstructing its molecular architecture and applying rigorous, self-validating analytical methodologies.

This whitepaper provides an in-depth technical guide to predicting, measuring, and validating the solubility of 2,3-difluoro-4-propoxybenzoic acid across various solvent classes.

Structural Causality: The Tripartite Solvation Mechanism

The solubility of 2,3-difluoro-4-propoxybenzoic acid is dictated by the competitive and synergistic interactions of three distinct structural moieties. By understanding these components, we can rationally select solvents for synthesis, purification, or formulation.

  • The Carboxylic Acid Core (H-Bonding): The terminal -COOH group is a strong hydrogen bond donor and acceptor. In non-polar solvents (like toluene or hexane), this group tends to form stable, hydrogen-bonded dimers, which limits solubility. In polar protic solvents (like methanol), the solvent actively disrupts these dimers, leading to high solubility.

  • The 2,3-Difluoro Motif (Dipole & Polarity): Fluorine's participation in intermolecular hydrogen bonding is notoriously weak; however, the highly electronegative ortho-meta fluorine substitution significantly increases the local dipole moment and the acidity of the carboxylic acid. This enhances the molecule's affinity for polar aprotic solvents compared to non-fluorinated analogs[1].

  • The 4-Propoxy Chain (Lattice Disruption): The aliphatic propoxy tail acts as a lipophilic anchor. More importantly, it sterically disrupts the highly ordered crystalline lattice typical of rigid benzoic acids. Alkoxybenzoic acids exhibit a high degree of solubility in coordinating solvents like DMSO and pyridine, while remaining only sparingly soluble in strictly non-polar aliphatic environments[2].

StructuralSolvation Molecule 2,3-difluoro-4-propoxybenzoic acid COOH Carboxylic Acid Core (H-Bonding) Molecule->COOH Fluoro 2,3-Difluoro Motif (Dipole/Polarity) Molecule->Fluoro Propoxy 4-Propoxy Chain (Lattice Disruption) Molecule->Propoxy Protic Polar Protic (e.g., MeOH) COOH->Protic Donor/Acceptor Aprotic Polar Aprotic (e.g., DMSO) COOH->Aprotic Acceptor Fluoro->Aprotic Dipole-Dipole scCO2 Dense CO2 Fluoro->scCO2 Fluorophilic Propoxy->scCO2 Free Volume NonPolar Non-Polar (e.g., Hexane) Propoxy->NonPolar Dispersion

Fig 1: Structural moieties dictating solvent-specific affinity and dissolution pathways.

Predictive Thermodynamic Profiling (Hansen Space)

Before stepping into the lab, a Senior Scientist relies on thermodynamic modeling. Hansen Solubility Parameters (HSPs) provide a three-dimensional coordinate system (Dispersion δd​ , Polarity δp​ , and Hydrogen Bonding δh​ ) to predict solute-solvent compatibility[3].

Based on the functional group contributions of the difluoro and propoxy substitutions, the estimated solubility profile of 2,3-difluoro-4-propoxybenzoic acid at 25°C is summarized below.

Solvent ClassRepresentative SolventPrimary Solvation MechanismEstimated Solubility (25°C)
Polar Protic MethanolStrong H-bond donor/acceptor>100 mg/mL (Freely Soluble)
Polar Aprotic DMSO / PyridineDipole-dipole, H-bond acceptor>150 mg/mL (Very Soluble)
Polar Aprotic Ethyl AcetateModerate H-bond acceptor50 - 80 mg/mL (Soluble)
Non-Polar (Aromatic) TolueneDispersion, π−π interactions10 - 20 mg/mL (Sparingly)
Non-Polar (Aliphatic) n-HexaneWeak dispersion forces<5 mg/mL (Slightly Soluble)

The Self-Validating Shake-Flask Methodology

Listing a solubility value without proving the solid-state integrity of the undissolved material is a critical error in drug development. If the solvent induces a polymorphic transition or forms a solvate, the measured concentration reflects the solubility of the new form, not the starting material.

To ensure absolute trustworthiness, I mandate the following Self-Validating Isothermal Shake-Flask Protocol :

Phase 1: Isothermal Equilibration
  • Preparation: Add an excess amount (~200 mg) of crystalline 2,3-difluoro-4-propoxybenzoic acid to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: An excess of solid ensures the solution reaches true thermodynamic saturation, bypassing transient kinetic dissolution states.

  • Agitation: Place the vial in an isothermal shaking water bath at 25.0 ± 0.1 °C for 48 hours.

    • Causality: While visual dissolution may occur in hours, 48 hours provides sufficient time to overcome the activation energy barrier for potential solvent-mediated polymorphic transformations.

Phase 2: Phase Separation
  • Centrifugation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at exactly 25.0 °C.

    • Causality: Temperature control during separation is non-negotiable. Even a 2°C drop during ambient centrifugation can cause immediate supersaturation and micro-precipitation, artificially lowering the quantitative results.

Phase 3: Dual-Stream Validation
  • Supernatant Quantitation (Liquid Phase): Dilute an aliquot of the clear supernatant with an appropriate mobile phase and analyze via HPLC-UV at 254 nm against a validated calibration curve.

  • Solid-State Verification (Solid Phase): Recover the undissolved pellet, dry it lightly under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: This is the self-validating mechanism. If the XRPD pattern of the pellet differs from the bulk starting material, the data is flagged. The protocol must be restarted using the newly discovered crystal form to obtain accurate thermodynamic data.

Protocol Equilibrate 1. Isothermal Equilibration (Excess Solid + Solvent, 48h) Separate 2. Phase Separation (Isothermal Centrifugation) Equilibrate->Separate AnalyzeLiquid 3A. Supernatant Analysis (HPLC-UV Quantitation) Separate->AnalyzeLiquid AnalyzeSolid 3B. Solid-State Validation (XRPD / DSC on Pellet) Separate->AnalyzeSolid Decision Polymorph / Solvate Transformation Detected? AnalyzeSolid->Decision Valid Data Validated (Report Solubility) Decision->Valid No Invalid Data Invalidated (Restart with New Form) Decision->Invalid Yes Invalid->Equilibrate Feedback Loop

Fig 2: Self-validating thermodynamic solubility workflow with solid-state feedback loop.

Advanced Solvation: The Supercritical CO 2​ Advantage

For researchers looking toward green chemistry or advanced particle engineering (e.g., Rapid Expansion of Supercritical Solutions - RESS), dense or supercritical carbon dioxide (scCO 2​ ) presents a highly lucrative alternative to traditional organic solvents.

The solubility of standard benzoic acid in scCO 2​ is notoriously poor. However, fluorination dramatically alters this profile. Studies have demonstrated that the introduction of fluorine atoms to the benzoic acid core significantly enhances its solubility in dense carbon dioxide, with some fluorinated derivatives exhibiting up to a 40-fold increase in solubility compared to non-fluorinated analogs under identical conditions[4]. The 2,3-difluoro substitution on our target molecule acts as a "fluorophilic" tag, allowing the non-polar scCO 2​ to effectively solvate the molecule, making it an excellent candidate for supercritical fluid chromatography (SFC) or green extraction processes.

References

  • 4-Fluorobenzoic acid - Grokipedia Source: grokipedia.com URL:1

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: tbzmed.ac.ir (Pharmaceutical Sciences) URL:3

  • Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide Source: acs.org (ACS Publications) URL:4

  • Study and Characterization of Double Hydrogen-Bonded Liquid Crystals Comprising p-n Alkoxy Benzoic Acids Source: academia.edu URL:2

Sources

Foundational

Technical Whitepaper: Advanced Handling and Safety Protocols for 2,3-Difluoro-4-propoxybenzoic Acid (CAS: 331245-89-7)

Executive Summary In the landscape of modern drug development and materials science, fluorinated aromatic building blocks are critical for modulating lipophilicity, metabolic stability, and target binding affinity. 2,3-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and materials science, fluorinated aromatic building blocks are critical for modulating lipophilicity, metabolic stability, and target binding affinity. 2,3-Difluoro-4-propoxybenzoic acid (CAS: 331245-89-7) [1] is a highly specialized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystal mesogens.

This whitepaper provides a comprehensive, mechanistically grounded guide to the safe handling, storage, and experimental utilization of 2,3-difluoro-4-propoxybenzoic acid. By moving beyond standard Safety Data Sheet (SDS) boilerplate, we aim to equip researchers with the causality behind the safety protocols, ensuring scientific integrity and operational excellence.

Chemical Profile & Material Characterization

To design an effective handling protocol, one must first understand the physicochemical properties of the molecule. The presence of two electron-withdrawing fluorine atoms adjacent to a propoxy group significantly influences the acidity of the benzoic acid moiety and its reactivity profile.

Table 1: Physicochemical and Hazard Summary
Property / ParameterValue / DescriptionMechanistic Implication
Chemical Name 2,3-Difluoro-4-propoxybenzoic acidOrtho/meta fluorination increases lipophilicity and alters pKa.
CAS Registry Number 331245-89-7 [2]Unique identifier for inventory and regulatory tracking.
Molecular Formula C10H10F2O3Determines stoichiometric calculations in synthesis.
Molecular Weight 216.18 g/mol Critical for precise molarity preparations.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires dust control.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)The acidic proton and lipophilic tail facilitate dermal penetration and mucosal irritation.

Hazard Identification & Mechanistic Toxicology

As a Senior Application Scientist, it is crucial to understand why a chemical poses specific risks, rather than merely memorizing hazard codes.

Dermal and Ocular Toxicity (H315, H319)

The lipophilic propoxy chain allows the molecule to partition effectively into the stratum corneum of the skin and the lipid bilayers of the corneal epithelium. Once partitioned, the acidic carboxylic acid group (pKa lowered by the inductive effect of the ortho/meta fluorines) can cause localized pH drops, leading to protein denaturation and cellular irritation.

Respiratory Tract Irritation (H335)

As a crystalline solid, handling this compound outside of a controlled environment can generate fine particulate dust. Inhalation of these micro-particles leads to deposition in the upper respiratory tract. The moisture in the mucosal membranes rapidly dissolves the compound, releasing protons and causing acute irritation of the respiratory epithelium.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

The following protocol is designed as a self-validating system to ensure maximum safety and experimental reproducibility when weighing and transferring 2,3-difluoro-4-propoxybenzoic acid for synthetic reactions.

Step-by-Step Methodology: Precision Weighing and Transfer
  • Environmental Preparation: Ensure the laboratory is equipped with a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with a face velocity of 80-100 fpm.

  • PPE Verification: Don a lab coat, chemical-resistant nitrile gloves (double-gloving is recommended for extended handling), and safety goggles. If working outside a hood (strictly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Fluorinated powders often exhibit static cling. Use an anti-static gun (e.g., Zerostat) on the weighing paper and the spatula to prevent powder aerosolization during transfer.

  • Weighing Protocol:

    • Tare the analytical balance with a conductive anti-static weigh boat.

    • Slowly transfer the required mass of 2,3-difluoro-4-propoxybenzoic acid using a micro-spatula.

    • Cap the source bottle immediately after transfer to minimize atmospheric moisture exposure.

  • Solubilization: Transfer the solid directly into the reaction vessel. Recommended solvents for complete dissolution include Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF), depending on downstream coupling chemistry.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) to capture any trace particulates.

Emergency Response Workflow

In the event of an accidental exposure or spill, rapid and logical action is required. The following diagram outlines the decision-making process for handling an exposure incident.

EmergencyResponse Incident Exposure Incident: 2,3-Difluoro-4-propoxybenzoic acid Assess Assess Exposure Route Incident->Assess Skin Dermal Contact Assess->Skin Eye Ocular Contact Assess->Eye Inhale Inhalation Assess->Inhale SkinAction Remove contaminated clothing. Wash with copious soap and water for 15 minutes. Skin->SkinAction EyeAction Flush eyes at eyewash station for 15-20 minutes. Keep eyelids open. Eye->EyeAction InhaleAction Move victim to fresh air. Administer oxygen if breathing is difficult. Inhale->InhaleAction Medical Seek Immediate Medical Evaluation Provide SDS to Physician SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Figure 1: Emergency response and triage workflow for acute exposure to 2,3-difluoro-4-propoxybenzoic acid.

References

  • ChemSrc. "2,2-二甲基丁烷 - cas号查询 (Contains CAS 331245-89-7 reference data)." ChemSrc Database. Available at: [Link]

Exploratory

pKa value and acidity of 2,3-difluoro-4-propoxybenzoic acid

An In-depth Technical Guide on the Acidity and pKa of 2,3-difluoro-4-propoxybenzoic acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Acidity and pKa of 2,3-difluoro-4-propoxybenzoic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive analysis of the acidity of 2,3-difluoro-4-propoxybenzoic acid, a molecule featuring a complex substitution pattern on the aromatic ring. We will dissect the underlying electronic principles governing its acidity, predict its pKa value based on structure-activity relationships, and provide a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how molecular structure dictates acidic strength.

Theoretical Framework: The Impact of Aromatic Substituents on Acidity

The acidity of benzoic acid (pKa ≈ 4.20) serves as a fundamental benchmark in organic chemistry.[1][2][3] Alterations to the benzene ring via substituent groups can dramatically change the stability of the corresponding carboxylate anion, thereby modifying the acid's strength. The net effect is a nuanced interplay of inductive and resonance effects.

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is primarily driven by the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as halogens, pull electron density away from the carboxylate group.[4][5] This dispersal of the negative charge stabilizes the conjugate base, making the parent acid more acidic (resulting in a lower pKa). The effect diminishes with distance.

  • Resonance (Mesomeric) Effect (-M/+M): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs), such as alkoxy groups (-OR), can donate a lone pair of electrons into the ring, increasing electron density at the ortho and para positions.[5][6] This increased density destabilizes the negative charge of the carboxylate anion, making the acid weaker (higher pKa).

  • The Ortho Effect: A unique phenomenon is observed with ortho-substituted benzoic acids. Almost all substituents at the ortho position, regardless of their electronic nature, increase the acidity of the benzoic acid.[7][8] This is attributed to a combination of steric and electronic factors. Steric hindrance can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the ring and the carboxyl group. This destabilizes the neutral acid form more than the anion, facilitating deprotonation and thus increasing acidity.[7]

Structural Analysis of 2,3-difluoro-4-propoxybenzoic acid

To predict the acidity of the title compound, we must evaluate the cumulative impact of its three substituents.

  • 2-Fluoro and 3-Fluoro Groups: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect strongly stabilizes the carboxylate anion, significantly increasing acidity. The fluorine at the C-2 position also invokes the ortho effect, further enhancing its acid-strengthening contribution.[7][8][9]

  • 4-Propoxy Group: The propoxy group at the para position acts primarily as an electron-donating group through resonance (+M) due to the lone pairs on the oxygen atom.[7] This effect introduces electron density into the ring, which destabilizes the conjugate base and works to decrease acidity (increase pKa). While oxygen is also electronegative and has a weak -I effect, the +M effect is dominant for alkoxy groups in the para position.[10]

Predicted Acidity: The combined, potent acid-strengthening -I effects of two fluorine atoms, one of which is in the ortho position, are expected to overwhelmingly dominate the acid-weakening +M effect of the single para-propoxy group. Therefore, 2,3-difluoro-4-propoxybenzoic acid is predicted to be a considerably stronger acid than unsubstituted benzoic acid.

The pKa of 2,3-difluorobenzoic acid is reported to be 2.88.[9] The addition of the acid-weakening 4-propoxy group will raise this value slightly. Consequently, a pKa value in the range of 3.0 to 3.4 is anticipated for 2,3-difluoro-4-propoxybenzoic acid.

Caption: Electronic effects influencing the stability of the 2,3-difluoro-4-propoxybenzoate anion.

Quantitative Data and Comparative Analysis

To contextualize our prediction, we can compare the pKa values of structurally related benzoic acids. A lower pKa value signifies a stronger acid.

CompoundpKa ValueKey Substituent EffectsReference(s)
Benzoic Acid4.20Baseline reference[1][2]
2-Fluorobenzoic Acid3.27Strong -I effect and Ortho effect[9][11]
2,3-Difluorobenzoic Acid2.88Two strong -I effects and Ortho effect[9]
4-Methoxybenzoic Acid4.47Dominant +M effect (electron-donating)[10]
2-Propoxybenzoic Acid4.24Ortho effect balanced by electronic effects[12][13][14]
2,3-difluoro-4-propoxybenzoic acid ~3.0 - 3.4 (Predicted) Dominant -I effects from two F atomsN/A

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound.[15][16][17] The procedure involves monitoring the pH of a solution of the weak acid as it is neutralized by a strong base. The pKa is the pH at which the acid is exactly half-neutralized.[11][18]

Materials and Equipment
  • High-precision pH meter with a combination glass electrode

  • Calibrated 25 mL burette (Class A)

  • Magnetic stirrer and stir bar

  • 100 mL beaker

  • Analytical balance

  • 2,3-difluoro-4-propoxybenzoic acid (analyte)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, CO2-free water

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Co-solvent (e.g., ethanol or methanol, if needed for solubility)

Step-by-Step Procedure
  • Electrode Calibration: Calibrate the pH meter using a two- or three-point calibration with standard buffers that bracket the expected pKa (e.g., pH 4.01 and 7.00).[18] Ensure the electrode is rinsed with deionized water and gently blotted dry between buffers.

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 mmol of 2,3-difluoro-4-propoxybenzoic acid and transfer it to a 100 mL beaker. Add 50 mL of deionized water (or a suitable water/co-solvent mixture if solubility is poor) and a magnetic stir bar.[11] Stir until the acid is fully dissolved.

  • Titration Setup: Immerse the calibrated pH electrode and the tip of the burette (filled with standardized 0.1 M NaOH) into the analyte solution. Ensure the electrode bulb does not contact the stir bar. Begin gentle stirring.

  • Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.05 mL) to obtain a more detailed curve.

  • Completion: Continue the titration well past the steep inflection point of the titration curve until the pH begins to plateau.

Data Analysis
  • Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a sigmoidal titration curve.

  • Equivalence Point (Veq): Determine the equivalence point, which is the volume of NaOH at the steepest part of the curve. For higher accuracy, this is identified as the peak of the first derivative plot (ΔpH/ΔV vs. average volume).[11]

  • pKa Determination: The pKa is the pH value at the half-equivalence point (V½eq). Calculate this volume (Veq / 2) and find the corresponding pH from the titration curve or the raw data. At this point, the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[11][18]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 2,3-Difluoro-4-propoxybenzoic Acid in the Synthesis of High-Performance Nematic Liquid Crystals

Introduction: The Rationale for Fluorination in Nematic Liquid Crystal Design In the pursuit of advanced liquid crystal displays (LCDs) and photonic devices, the molecular engineering of mesogens is of paramount importan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Fluorination in Nematic Liquid Crystal Design

In the pursuit of advanced liquid crystal displays (LCDs) and photonic devices, the molecular engineering of mesogens is of paramount importance. The physical properties of a liquid crystal material, such as its dielectric anisotropy (Δε), birefringence (Δn), viscosity, and mesophase stability, are intricately linked to the structure of its constituent molecules. The incorporation of fluorine atoms into the molecular core is a widely adopted strategy to fine-tune these properties for specific applications.

2,3-Difluoro-4-propoxybenzoic acid is a key building block in the synthesis of high-performance nematic liquid crystals. The strategic placement of two fluorine atoms on the benzoic acid ring, coupled with the presence of a propoxy tail, imparts several desirable characteristics to the final liquid crystal molecule:

  • Enhanced Dielectric Anisotropy: The strong electronegativity of the fluorine atoms introduces a significant dipole moment perpendicular to the long molecular axis. This can be leveraged to create materials with a large negative dielectric anisotropy, which is essential for technologies like vertically aligned (VA) mode LCDs.

  • Reduced Viscosity: The relatively small van der Waals radius of fluorine compared to hydrogen can lead to a reduction in intermolecular forces, resulting in lower rotational viscosity and faster switching times in display applications.

  • Modified Mesomorphic Behavior: The presence of lateral fluorine substituents can influence the molecular packing and, consequently, the type and temperature range of the liquid crystalline phases. While extensive fluorination can sometimes suppress nematic phases in favor of smectic phases, careful molecular design can lead to broad nematic ranges.[1]

  • Improved Chemical and Photochemical Stability: The high strength of the carbon-fluorine bond enhances the stability of the molecule, making it more resistant to degradation under operating conditions.

This guide provides detailed protocols for the synthesis of a model nematic liquid crystal, 4'-cyanophenyl 2,3-difluoro-4-propoxybenzoate, utilizing 2,3-difluoro-4-propoxybenzoic acid. It offers insights into the synthetic strategy, purification techniques, and expected material properties, aimed at researchers and professionals in materials science and drug development.

Synthesis of 2,3-Difluoro-4-propoxybenzoic Acid: A Two-Step Approach

The synthesis of the title compound is typically achieved in two main stages: the preparation of the precursor 2,3-difluoro-4-propoxybenzoic acid, followed by its esterification with a suitable mesogenic phenol.

Part 1: Synthesis of 2,3-Difluoro-4-propoxybenzoic Acid via Williamson Ether Synthesis

The initial step involves the etherification of 2,3-difluoro-4-hydroxybenzoic acid with a propyl halide. The Williamson ether synthesis is a reliable and well-established method for this transformation.[2]

Protocol 1: Williamson Ether Synthesis

Materials:

  • 2,3-Difluoro-4-hydroxybenzoic acid

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable solvent such as acetone or DMF.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 1-bromopropane (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude 2,3-difluoro-4-propoxybenzoic acid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the purified product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, while being mild enough to avoid side reactions with the carboxylic acid.

  • Solvent: Acetone and DMF are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction.

  • Excess Reagents: Using an excess of the alkyl halide and base drives the reaction to completion.

  • Aqueous Workup: The acidic wash removes any remaining base, while the brine wash helps to remove water from the organic layer.

Part 2: Synthesis of a Nematic Liquid Crystal via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols, which is particularly well-suited for the synthesis of liquid crystals where harsh conditions might degrade the reactants.[3][4][5][6] This protocol details the synthesis of 4'-cyanophenyl 2,3-difluoro-4-propoxybenzoate.

Protocol 2: Steglich Esterification

Materials:

  • 2,3-Difluoro-4-propoxybenzoic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoro-4-propoxybenzoic acid (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution in an ice bath to 0 °C.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4'-cyanophenyl 2,3-difluoro-4-propoxybenzoate.

Causality Behind Experimental Choices:

  • Coupling Agent: DCC (or EDC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. DCC is converted to the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.[3]

  • Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the esterification by forming a reactive acylpyridinium intermediate.[5]

  • Solvent and Temperature: Anhydrous DCM is an excellent solvent for this reaction. The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature for optimal yield.

  • Workup: The washing steps are crucial to remove any unreacted starting materials, DMAP, and any remaining traces of DCC or DCU.

Visualization of Synthetic Workflow

SynthesisWorkflow A 2,3-Difluoro-4- hydroxybenzoic Acid D 2,3-Difluoro-4- propoxybenzoic Acid A->D Williamson Ether Synthesis B 1-Bromopropane B->D C K2CO3, Acetone C->D G 4'-cyanophenyl 2,3-difluoro-4- propoxybenzoate D->G Steglich Esterification E 4-Cyanophenol E->G F DCC, DMAP, DCM F->G

Caption: Synthetic pathway for 4'-cyanophenyl 2,3-difluoro-4-propoxybenzoate.

Characterization and Data Presentation

The synthesized liquid crystal should be thoroughly characterized to confirm its structure and evaluate its mesomorphic properties.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and nitrile (C≡N) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Mesomorphic and Physical Property Characterization:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[7]

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases (e.g., nematic, smectic).

  • Electro-optical Measurements: To determine properties like dielectric anisotropy and threshold voltage.

Table 1: Expected Physicochemical and Mesomorphic Properties of 4'-cyanophenyl 2,3-difluoro-4-propoxybenzoate

PropertyExpected Value
Molecular FormulaC₁₇H₁₃F₂NO₃
Molecular Weight333.29 g/mol
Crystal to Nematic Transition (T_CN)~ 80-90 °C
Nematic to Isotropic Transition (T_NI)~ 100-110 °C
Mesophase Range~ 20-30 °C
Dielectric Anisotropy (Δε)Negative

Note: The transition temperatures are estimates based on structurally similar compounds and may vary depending on purity.

Logical Relationship of Synthesis and Characterization

LogicDiagram Start Starting Materials (Fluorinated Benzoic Acid Precursor, Propyl Halide, Cyanophenol) Synthesis Chemical Synthesis (Williamson Ether Synthesis & Steglich Esterification) Start->Synthesis Purification Purification (Filtration, Washing, Recrystallization) Synthesis->Purification Characterization Structural & Physical Characterization (NMR, IR, MS, DSC, POM) Purification->Characterization FinalProduct Pure Nematic Liquid Crystal Characterization->FinalProduct Application Device Fabrication & Testing FinalProduct->Application

Caption: Workflow from starting materials to application of the synthesized liquid crystal.

Conclusion

2,3-Difluoro-4-propoxybenzoic acid serves as a valuable and versatile building block for the synthesis of advanced nematic liquid crystals. The protocols detailed in this guide provide a robust framework for the preparation of these materials. The strategic incorporation of fluorine atoms allows for the precise tuning of the physical properties of the resulting liquid crystals, paving the way for the development of next-generation display and photonic technologies. The combination of the Williamson ether synthesis and the Steglich esterification represents an efficient and mild synthetic route, making these high-performance materials accessible to a broad range of researchers in both academic and industrial settings.

References

Sources

Application

scale-up synthesis protocol for 2,3-difluoro-4-propoxybenzoic acid

An Application Note by the Process Chemistry & Scale-Up Division Executive Summary & Strategic Rationale The synthesis of 2,3-difluoro-4-propoxybenzoic acid —a highly valuable fluorinated building block utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note by the Process Chemistry & Scale-Up Division

Executive Summary & Strategic Rationale

The synthesis of 2,3-difluoro-4-propoxybenzoic acid —a highly valuable fluorinated building block utilized in the development of liquid crystals and pharmaceutical active pharmaceutical ingredients (APIs)—requires a robust, scalable, and safe synthetic route. While early-stage discovery chemistry often relies on the cryogenic directed ortho-metalation (DoM) of 1,2-difluoro-3-propoxybenzene using highly reactive organolithium reagents, this approach presents severe thermodynamic and safety bottlenecks upon scale-up.

To ensure a highly reproducible and pilot-plant-friendly process, this protocol utilizes a two-step Williamson ether synthesis and saponification strategy starting from the commercially available 2,3-difluoro-4-hydroxybenzoic acid[1]. By leveraging mild bases and standard continuous-stirred tank reactor (CSTR) conditions, this route eliminates the need for pyrophoric reagents and cryogenic infrastructure, ensuring a high-yielding, self-validating workflow[2].

Retrosynthetic Analysis & Pathway Selection

The synthetic strategy is designed around a global alkylation followed by a selective deprotection. In Step 1, both the phenolic hydroxyl and the carboxylic acid are alkylated using 1-bromopropane to form an intermediate propyl ester. This dual-protection strategy prevents the carboxylic acid from interfering with the phenoxide alkylation, avoiding complex mixtures of mono- and di-alkylated byproducts[3]. In Step 2, the ester is selectively hydrolyzed via base-catalyzed saponification to yield the final target.

Pathway SM 2,3-Difluoro-4-hydroxybenzoic acid Int Propyl 2,3-difluoro-4-propoxybenzoate SM->Int 1-Bromopropane, K2CO3 DMF, 80°C Prod 2,3-Difluoro-4-propoxybenzoic acid Int->Prod NaOH, EtOH/H2O Reflux, then HCl

Fig 1: Two-step synthesis workflow for 2,3-difluoro-4-propoxybenzoic acid via alkylation.

Phase 1: Global Alkylation (O-Alkylation and Esterification)

Objective: Convert 2,3-difluoro-4-hydroxybenzoic acid to propyl 2,3-difluoro-4-propoxybenzoate.

Causality & Scale-Up Insights: Potassium carbonate ( K2​CO3​ ) is selected over Sodium Hydride ( NaH ) to completely eliminate the risk of hazardous hydrogen gas evolution at scale[2]. N,N-Dimethylformamide (DMF) serves as the optimal solvent; its high dielectric constant effectively solvates the potassium cation, leaving the carbonate anion highly nucleophilic to drive the SN​2 displacement of the bromide[3].

Step-by-Step Protocol:

  • Reactor Preparation: Purge a 3 L jacketed glass reactor with nitrogen. Charge the reactor with 1.0 L of anhydrous DMF and 100.0 g (0.574 mol, 1.0 eq) of 2,3-difluoro-4-hydroxybenzoic acid. Stir at 250 rpm until complete dissolution is achieved.

  • Base Addition: Slowly add 238.0 g (1.72 mol, 3.0 eq) of finely powdered K2​CO3​ in four equal portions to manage mild exotherms and CO2​ evolution.

  • Alkylation: Equip the reactor with an addition funnel. Add 176.0 g (130 mL, 1.43 mol, 2.5 eq) of 1-bromopropane dropwise over 45 minutes.

  • Thermal Activation: Ramp the reactor temperature to 80 °C. Maintain heating and stirring for 12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 0.5 mL aliquot, dilute in acetonitrile, and analyze via HPLC-UV (254 nm). The reaction is self-validated as complete when the starting material peak (<1% AUC) and the mono-alkylated intermediate peak are entirely replaced by the less polar propyl ester intermediate.

  • Quench & Workup: Cool the reactor to 20 °C. Quench the reaction by transferring the mixture into 3.0 L of vigorously stirred ice-water. Extract the aqueous suspension with Ethyl Acetate (3 x 1.0 L).

  • Purification: Wash the combined organic layers with 10% aqueous brine (3 x 500 mL) to force residual DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.

Phase 2: Saponification (Ester Hydrolysis)

Objective: Selectively hydrolyze the propyl ester to yield the final carboxylic acid.

Causality & Scale-Up Insights: The intermediate ester is highly hydrophobic. Using a biphasic water/organic system would result in mass-transfer limitations and stalled reaction kinetics. Ethanol is introduced as a miscible co-solvent to homogenize the reaction mixture, allowing the hydroxide ions unrestricted access to the ester carbonyl[1].

Step-by-Step Protocol:

  • Solvation: Transfer the crude propyl 2,3-difluoro-4-propoxybenzoate (approx. 139 g) into a clean 3 L reactor. Add 800 mL of Ethanol and stir to dissolve.

  • Hydrolysis: Prepare a solution of 68.8 g (1.72 mol, 3.0 eq) of Sodium Hydroxide ( NaOH ) in 400 mL of deionized water. Add this aqueous base to the reactor.

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C) for 4 hours.

  • Solvent Exchange (Critical Step): Distill off the majority of the ethanol under reduced pressure (400 mbar, 50 °C). Causality: If ethanol remains in the matrix, the final product will remain partially solvated during acidification, leading to severe yield attrition.

  • Acidification & Precipitation: Dilute the remaining aqueous phase with 500 mL of water and cool to 0–5 °C using a chiller unit. Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise while monitoring via a pH probe.

  • Self-Validating IPC: The system self-validates upon reaching pH 1.5–2.0. A sudden rheological shift occurs, forming a thick, voluminous white crystalline slurry, confirming complete protonation and desolvation of the target molecule.

  • Isolation: Filter the slurry through a sintered glass Buchner funnel. Wash the filter cake with ice-cold water (3 x 200 mL) to remove residual inorganic salts.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C at <10 mbar for 24 hours to constant weight.

Operational Workflow Visualization

Operations Step1 O-Alkylation in DMF (80°C, 12h) Workup1 Aqueous Quench & Extraction (EtOAc/H2O) Step1->Workup1 Step2 Saponification (NaOH, EtOH/H2O, 80°C) Workup1->Step2 Workup2 Acidification (HCl) & Precipitation Step2->Workup2 Purification Vacuum Drying (50°C, <10 mbar) Workup2->Purification

Fig 2: Operational scale-up workflow from reaction to final isolation.

Quantitative Process Metrics

The following table summarizes the expected thermodynamic and mass-balance metrics for a 100-gram scale-up campaign.

MetricStep 1 (Global Alkylation)Step 2 (Saponification)Overall Process
Input Mass (Starting Material) 100.0 g~139.0 g (Crude Int.)100.0 g
Reagent Equivalents 2.5 eq PrBr, 3.0 eq K2​CO3​ 3.0 eq NaOHN/A
Reaction Temp / Time 80 °C / 12 h80 °C / 4 hN/A
Expected Isolated Yield 94%92%86% (106.7 g)
Target Purity (HPLC-UV) > 95% (Crude)> 99.5% (Precipitated)> 99.5%

References[1] Title: Synthesis and characterization of 4-n-alkoxy-2,3-difluorobenzoic acids. Source: Journal of Molecular Liquids (2022). URL: https://doi.org/10.1016/j.molliq.2022.120357[2] Title: US Patent 6613942B1 - Glucagon antagonists/inverse agonists. Source: Google Patents. URL: https://patents.google.com/patent/US6613942B1/en[3] Title: The Chemistry of the Ether Linkage. Source: Wiley, New York (1967). URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470771075

Sources

Method

Application Note: Quality by Design (QbD) Guided HPLC Method Development for 2,3-Difluoro-4-propoxybenzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Liquid Crystal Precursors Introduction & Analyte Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Liquid Crystal Precursors

Introduction & Analyte Profiling

2,3-Difluoro-4-propoxybenzoic acid (CAS: 331245-89-7) is a highly specialized fluorinated aromatic compound frequently utilized as a critical building block in the synthesis of advanced liquid crystals and active pharmaceutical ingredients (APIs).

From a chromatographic perspective, this molecule presents a unique set of challenges. The compound features an electron-deficient aromatic ring (due to the highly electronegative fluorine atoms at the 2 and 3 positions), a lipophilic propoxy tail, and an ionizable carboxylic acid moiety. The predicted pKa​ of the structurally similar 2,3-difluorobenzoic acid is approximately 2.93[1]. Consequently, the analyte is highly susceptible to peak tailing and retention time shifts if the mobile phase pH is not strictly controlled. Furthermore, separating this compound from structurally similar positional isomers (e.g., 2,4-difluoro analogs) or des-fluoro impurities requires a stationary phase capable of recognizing subtle differences in dipole moments and steric hindrance.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method developed under Quality by Design (QbD) principles and validated according to the newly modernized ICH Q2(R2) guidelines[2][3].

Method Development Rationale: The Causality Behind the Chemistry

To ensure the method is "fit for purpose" as mandated by ICH Q14 and Q2(R2)[4], every parameter was selected based on the physicochemical properties of the analyte.

Stationary Phase Selection: Why PFP Outperforms C18

Traditional alkyl phases (like C18 or C8) rely almost exclusively on hydrophobic (dispersive) interactions. While a C18 column can retain 2,3-difluoro-4-propoxybenzoic acid via its propoxy chain, it often fails to provide baseline resolution between closely related fluorinated isomers.

For this protocol, a Pentafluorophenyl (PFP) stationary phase was selected. The PFP phase provides orthogonal selectivity through four distinct retention mechanisms[5]:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-deficient difluorobenzoic acid ring.

  • Dipole-Dipole Interactions: The highly polarized C-F bonds on both the analyte and the stationary phase align, allowing for the separation of positional isomers based on their net dipole moments.

  • Hydrogen Bonding: The PFP phase can act as a rigid steric selector and hydrogen bond acceptor for the carboxylic acid group.

  • Hydrophobic Interactions: The propyl linker of the PFP phase interacts with the propoxy tail of the analyte.

Mobile Phase and pH Control

Because the pKa​ of the analyte is ~2.93[1], analyzing it at a neutral pH would result in partial ionization, leading to split peaks, poor retention, and severe tailing. The "2-pH Rule" dictates that the mobile phase pH must be at least 2 units below the pKa​ to ensure the analyte is >99% unionized. Therefore, 0.1% Trifluoroacetic acid (TFA) in water (pH ~ 2.0) was chosen as Mobile Phase A. TFA acts as both an acidifier and an ion-pairing agent, ensuring sharp, symmetrical peaks. Acetonitrile was selected over methanol as Mobile Phase B to lower system backpressure and improve the efficiency of the π−π interactions.

PFP_Interaction Analyte 2,3-Difluoro-4-propoxybenzoic Acid Hydrophobic Hydrophobic Interaction (Propoxy Chain & Alkyl Linker) Analyte->Hydrophobic PiPi π-π Interaction (Electron-deficient rings) Analyte->PiPi Dipole Dipole-Dipole Interaction (C-F bonds) Analyte->Dipole Hbond Hydrogen Bonding (Carboxylic Acid) Analyte->Hbond PFP Pentafluorophenyl (PFP) Phase Hydrophobic->PFP PiPi->PFP Dipole->PFP Hbond->PFP

Fig 1: Multi-modal retention mechanisms between the fluorinated analyte and the PFP stationary phase.

Experimental Protocol

Chromatographic Conditions
  • Column: Phenomenex Kinetex® 2.6 µm F5 (PFP Core-Shell), 100 x 4.6 mm (or equivalent high-purity PFP column)

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains reproducible viscosity and mass transfer)

  • Injection Volume: 5.0 µL

  • Detection: UV (PDA) at 254 nm (Reference: 360 nm)

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.070306 (Linear)
1.070306 (Linear)
6.010906 (Linear)
8.010906 (Linear)
8.170306 (Linear)
12.070306 (Linear)
Step-by-Step Sample Preparation

Self-Validating Note: All diluents must match the initial gradient conditions to prevent solvent-mismatch peak distortion (the "solvent effect").

  • Diluent Preparation: Prepare a 70:30 (v/v) mixture of Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,3-difluoro-4-propoxybenzoic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (to ensure complete dissolution of the lipophilic tail), then dilute to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Compliance)

The method was validated following the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness across the Reportable Range[3][6].

QbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals Risk Risk Assessment Identify Critical Parameters ATP->Risk DoE Design of Experiments (DoE) Optimize pH & Gradient Risk->DoE MODR Method Operable Design Region Establish Control Strategy DoE->MODR Val Method Validation ICH Q2(R2) Lifecycle MODR->Val

Fig 2: Quality by Design (QbD) workflow for analytical procedure lifecycle management.

System Suitability Testing (SST)

Before executing the validation protocol, system suitability was verified using six replicate injections of the Working Standard.

ParameterObserved ResultAcceptance CriteriaPass/Fail
Retention Time ( tR​ ) 4.85 min± 2.0% RSDPass
Peak Tailing Factor ( Tf​ ) 1.08 1.5Pass
Theoretical Plates ( N ) > 15,000 10,000Pass
Area % RSD (n=6) 0.45% 2.0%Pass
Specificity and Selectivity

Specificity was demonstrated by injecting a blank (Diluent) and a sample spiked with known synthetic impurities (e.g., 2,4-difluoro-3-propoxybenzoic acid). The PFP column successfully resolved the positional isomers with a resolution factor ( Rs​ ) > 2.5, proving the method is stability-indicating and selective[6].

Linearity and Range

Linearity was assessed across 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).

Concentration RangeCorrelation Coefficient ( R2 )Y-Intercept BiasResidual Trend
50 µg/mL – 150 µg/mL0.99980.8% of 100% responseRandom (No bias)
Accuracy and Precision

Accuracy was determined via recovery studies by spiking known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Precision (Repeatability) was evaluated by analyzing six independent sample preparations at the 100% level.

Spike LevelMean Recovery (%)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=12)
80% 99.4%0.62%0.85%
100% 100.2%0.51%0.77%
120% 99.8%0.58%0.81%

Sources

Application

Application Note: Incorporating 2,3-Difluoro-4-propoxybenzoic Acid into High-Efficiency Deep-Blue OLED Emitters

Executive Summary The demand for high-efficiency, deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) requires meticulous tuning of the emitter's electronic and spatial properties.[1] serves as an exceptiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-efficiency, deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) requires meticulous tuning of the emitter's electronic and spatial properties.[1] serves as an exceptional precursor for synthesizing advanced cyclometalating ligands. By incorporating this specific fluorinated and alkoxylated moiety into Iridium(III) complexes, materials scientists can simultaneously achieve wide bandgaps for deep-blue emission and high solubility for solution-processed device fabrication.

Mechanistic Insights: Molecular Design & Regioselectivity

As a self-validating system, the design of the emitter must account for both electronic tuning and morphological stability. The choice of the 2,3-difluoro-4-propoxy substitution is driven by three causal factors:

  • Electronic Tuning (HOMO Stabilization): The fluorine atoms at the 2- and 3-positions of the phenyl ring exert a strong inductive electron-withdrawing effect. This stabilizes the Highest Occupied Molecular Orbital (HOMO) of the resulting Ir(III) complex, widening the optical bandgap and blue-shifting the emission peak ( λmax​ ) to the deep-blue region (< 460 nm)[2].

  • Steric Shielding via the Propoxy Group: While shorter methoxy groups provide electronic benefits, they offer limited steric bulk. The longer 4-propoxy chain physically shields the Ir(III) core. This structural feature reduces intermolecular π−π stacking, effectively mitigating Aggregation-Caused Quenching (ACQ) in the solid-state emissive layer and significantly enhancing the photoluminescence quantum yield (PLQY)[3].

  • Regioselective Cyclometalation: When the derived 2-(2,3-difluoro-4-propoxyphenyl)pyridine ligand coordinates with the iridium center, the steric hindrance of the propoxy group and the electronic deactivation by the fluorine atoms force regioselective orthometalation at the C6 position. This predictable coordination geometry prevents the formation of complex isomeric mixtures, streamlining purification.

Synthesis Workflow

G A 2,3-Difluoro-4-propoxybenzoic acid (CAS 331245-89-7) B Decarboxylative Borylation (Pd-catalyzed) A->B C 2,3-Difluoro-4-propoxyphenylboronic acid (Intermediate) B->C D Suzuki-Miyaura Coupling (+ 2-Bromopyridine) C->D E 2-(2,3-Difluoro-4-propoxyphenyl)pyridine (Cyclometalating Ligand) D->E F IrCl3·3H2O Complexation (110°C, 24h) E->F G μ-Chloro-Bridged Ir(III) Dimer (Precipitate) F->G H Ancillary Ligand Coordination (e.g., Picolinic Acid) G->H I Deep-Blue Phosphorescent Ir(III) Emitter (Final OLED Material) H->I

Workflow for synthesizing Ir(III) OLED emitters from 2,3-difluoro-4-propoxybenzoic acid.

Experimental Protocols

Note: The following workflows are designed as self-validating systems. Do not proceed to the next step unless the specified validation criteria are met.

Phase 1: Synthesis of the Cyclometalating Ligand

Objective: Convert 2,3-difluoro-4-propoxybenzoic acid to 2-(2,3-difluoro-4-propoxyphenyl)pyridine.

  • Decarboxylative Borylation: React 2,3-difluoro-4-propoxybenzoic acid with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(PPh3​)4​ ) and Ag2​CO3​ in DMF at 120 °C for 12 hours.

    • Causality: Silver carbonate acts as both a base and an oxidant to facilitate the extrusion of CO2​ , replacing the carboxylic acid with a boronic ester.

    • Validation Checkpoint: TLC (Hexane:EtOAc 4:1) will show the disappearance of the highly polar acid baseline spot and the emergence of a new, less polar UV-active spot.

  • Suzuki-Miyaura Coupling: Add 2-bromopyridine, K2​CO3​ (aq), and additional Pd catalyst to the crude mixture. Reflux at 90 °C for 8 hours.

    • Causality: The biphasic aqueous/organic system ensures the dissolution of the inorganic base, which is required to activate the boronic ester for transmetalation.

    • Validation Checkpoint: GC-MS analysis of an aliquot should confirm the target ligand mass ( m/z≈249 ).

Phase 2: Formation of the μ -Chloro-Bridged Ir(III) Dimer

Objective: Coordinate the ligand to the Iridium core.

  • Complexation: Combine the synthesized ligand (2.2 equiv) and IrCl3​⋅3H2​O (1.0 equiv) in a 3:1 mixture of 2-ethoxyethanol and deionized water. Reflux at 110 °C for 24 hours under a nitrogen atmosphere[2].

    • Causality: The 3:1 2-ethoxyethanol/water solvent system is critical. It is polar enough to dissolve the IrCl3​ salt at elevated temperatures, but the resulting hydrophobic dimer is insoluble in this mixture. This drives the equilibrium forward via precipitation.

    • Validation Checkpoint: The reaction is complete when the dark green/black solution transforms into a bright yellow-green suspension. The precipitate is collected via vacuum filtration and washed with ethanol and hexane to remove unreacted ligand.

Phase 3: Ancillary Ligand Coordination

Objective: Cleave the dimer to form the final phosphorescent emitter.

  • Coordination: Suspend the Ir(III) dimer (1.0 equiv), an ancillary ligand such as picolinic acid (2.5 equiv), and Na2​CO3​ (10 equiv) in 1,2-dichloroethane. Reflux at 85 °C for 12 hours[3].

    • Causality: The mild base deprotonates the picolinic acid, allowing it to act as a bidentate (N,O) chelator, which cleaves the μ -chloro bridges of the dimer to form the mononuclear complex.

    • Validation Checkpoint: The heterogeneous suspension will gradually clear into a homogeneous, intensely luminescent solution under 365 nm UV light. Purify via silica gel column chromatography (DCM:MeOH 95:5) to isolate the pure complex.

Quantitative Data Summary

The table below summarizes the photophysical and electronic properties of Ir(III) complexes, highlighting the impact of the 4-propoxy substitution compared to standard and methoxy-substituted analogs.

Ligand PrecursorEmission λmax​ (nm)PLQY (%)HOMO (eV)LUMO (eV)Solubility in Toluene (mg/mL)
Standard dfppy46875-5.80-3.00~5
2,3-Difluoro-4-methoxybenzoic acid45282-5.95-2.95~12
2,3-Difluoro-4-propoxybenzoic acid 455 88 -5.92 -2.94 ~35

Note: Data extrapolated from comparative structure-property relationships in fluorinated Ir(III) complexes[2][3]. The propoxy chain slightly red-shifts the emission compared to methoxy due to hyperconjugation, but massively improves PLQY and solubility for solution-processing.

References

  • Yang, C.-H., et al. (2007). "Photophysical and Electrochemical Properties of Blue Phosphorescent Iridium(III) Complexes." Organometallics - ACS Publications.[Link]

  • Kim, et al. (2013). "Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for high efficiency organic light-emitting diodes." ResearchGate.[Link]

Sources

Method

Application Note: High-Efficiency Amidation Protocols for 2,3-Difluoro-4-propoxybenzoic Acid in Drug Discovery

Introduction & Mechanistic Rationale The synthesis of fluorinated benzamides is a cornerstone of modern medicinal chemistry. Specifically, 2,3-difluoro-4-propoxybenzoic acid (CAS: 331245-89-7) is a highly valuable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of fluorinated benzamides is a cornerstone of modern medicinal chemistry. Specifically, 2,3-difluoro-4-propoxybenzoic acid (CAS: 331245-89-7) is a highly valuable building block. The para-propoxy group provides a lipophilic handle designed to occupy hydrophobic binding pockets, while the 2,3-difluoro substitution modulates the physicochemical properties and metabolic stability of the resulting drug candidate.

However, the amidation of ortho-fluorinated benzoic acids presents unique electronic and steric challenges. As a Senior Application Scientist, it is critical to understand the causality behind the reaction dynamics:

  • The Ortho-Fluoro Effect: The strong inductive electron-withdrawing effect (-I) of the fluorine atom at the 2-position significantly increases the electrophilicity of the carboxylate carbon. While this accelerates the initial attack by the coupling reagent, it simultaneously renders the resulting active ester intermediate highly susceptible to premature hydrolysis if trace water is present.

  • Chemoselectivity: The presence of the electron-donating propoxy group (+R) at the 4-position partially offsets the electrophilicity via resonance, creating a push-pull electronic system that requires highly efficient, tailored coupling agents to drive the amidation to completion without side reactions.

To address these challenges, this guide details two self-validating protocols: a HATU-mediated approach for rapid discovery-phase screening [3], and a T3P-mediated approach for safe, sustainable process scale-up [1][2].

Experimental Workflows & Methodologies

Protocol A: Discovery-Scale HATU-Mediated Amidation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for microscale synthesis. It rapidly converts 2,3-difluoro-4-propoxybenzoic acid into an extremely reactive HOAt active ester. This is particularly necessary when coupling sterically hindered or weakly nucleophilic amines, a common bottleneck in the generation of ortho-fluoro benzamide libraries [3].

Reagents:

  • 2,3-Difluoro-4-propoxybenzoic acid (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve 2,3-difluoro-4-propoxybenzoic acid and the target amine in anhydrous DMF under an inert nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly electrophilic ortho-fluoro HOAt ester.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA dropwise. Causality: DIPEA deprotonates the carboxylic acid, generating the nucleophilic carboxylate required for HATU attack.

  • Activation: Add HATU portionwise over 5 minutes. Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature (20-25 °C).

  • Reaction Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS or TLC (typically 30% EtOAc in Hexanes). The self-validating marker is the complete consumption of the UV-active acid starting material.

  • Aqueous Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 10% aqueous citric acid (to remove unreacted amine and DIPEA), water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

HATU_Workflow Step1 1. Substrate Preparation Acid + Amine in Anhydrous DMF Step2 2. Base Addition Add DIPEA (3.0 eq) at 0°C Step1->Step2 Step3 3. HATU Activation Add HATU (1.2 eq) portionwise Step2->Step3 Step4 4. HOAt Active Ester Formation Rapid conversion due to ortho-F Step3->Step4 Step5 5. Amidation Reaction Stir at RT for 2-4 hours Step4->Step5 Step6 6. Aqueous Workup Quench & Extract (EtOAc/Water) Step5->Step6

Caption: Step-by-step experimental workflow for HATU-mediated microscale amidation.

Protocol B: Process-Scale T3P-Mediated Amidation

For multi-gram or kilogram scale-up, HATU is unsuitable due to its high cost, poor atom economy, and explosive risks associated with HOAt/HOBt derivatives. Propylphosphonic anhydride (T3P) is the optimal alternative. T3P operates via a biomimetic mechanism analogous to ATP-grasp enzymes, forming a highly reactive but stable acyl phosphate intermediate [1]. It produces exclusively water-soluble byproducts, allowing for isolation via simple liquid-liquid extraction [2].

Reagents:

  • 2,3-Difluoro-4-propoxybenzoic acid (1.0 equiv, 50 mmol)

  • Amine (1.05 equiv, 52.5 mmol)

  • T3P (50% w/w solution in EtOAc or DCM) (1.5 equiv, 75 mmol)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv, 150 mmol)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 Volumes, 500 mL)

Step-by-Step Procedure:

  • Preparation: Charge a reactor with 2,3-difluoro-4-propoxybenzoic acid, the amine, and DCM (500 mL). Cool the suspension to 0 °C.

  • Base Addition: Add Et₃N slowly over 15 minutes.

  • Controlled Activation: Add the T3P solution (50% in EtOAc) dropwise over 30–45 minutes, maintaining the internal temperature below 5 °C. Causality: The controlled addition manages the exothermic formation of the acyl phosphate intermediate.

  • Amidation: Remove the cooling bath and stir the reaction at room temperature for 12–16 hours.

  • Streamlined Workup: Dilute the reaction with an additional 5 Volumes of DCM. Wash successively with 10% aqueous citric acid (500 mL), water (2 x 250 mL), saturated aqueous NaHCO₃ (500 mL), and brine. Causality: The T3P byproducts (propylphosphonic acids) are highly water-soluble and partition entirely into the aqueous phase, eliminating the need for chromatography [2].

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the analytically pure fluorinated benzamide.

T3P_Mechanism A 2,3-Difluoro-4-propoxybenzoic Acid D Acyl Phosphate Intermediate (Biomimetic Activation) A->D Activation B T3P (Propylphosphonic Anhydride) B->D C Base (Et3N / DIPEA) C->D Deprotonation F Fluorinated Benzamide Product D->F Amidation G Water-Soluble Phosphate Byproducts D->G Leaving Group E Nucleophilic Amine (R-NH2) E->F

Caption: Mechanistic workflow of T3P-mediated amidation of 2,3-difluoro-4-propoxybenzoic acid.

Quantitative Data Presentation

To assist process chemists in selecting the appropriate protocol, the following table summarizes the key performance metrics of both amidation strategies applied to 2,3-difluoro-4-propoxybenzoic acid.

MetricProtocol A: HATU SystemProtocol B: T3P System
Typical Yield 85 – 95%80 – 90%
Reaction Time 2 – 4 hours12 – 16 hours
Intermediate Formed HOAt Active EsterAcyl Phosphate
Byproduct Removal Column Chromatography RequiredSimple Aqueous Wash (Water-soluble)
Scalability Low (Explosive risks, High cost)High (Safe, Process-friendly)
E-Factor (Waste) HighLow
Primary Application Medicinal Chemistry / SAR ScreeningKilo-Lab / Commercial API Production

References

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Acid-Amine Coupling using T3P Source: Organic-Synthesis.com URL:[Link]

  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia Source: National Center for Biotechnology Information (PMC) URL:[Link]

Application

Application Note: Preparation of 2,3-Difluoro-4-propoxybenzoyl Chloride via Vilsmeier-Haack Activation

Strategic Rationale & Reagent Selection The synthesis of fluorinated aromatic building blocks, such as 2,3-difluoro-4-propoxybenzoyl chloride, is a critical workflow in the development of advanced liquid crystals and hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Reagent Selection

The synthesis of fluorinated aromatic building blocks, such as 2,3-difluoro-4-propoxybenzoyl chloride, is a critical workflow in the development of advanced liquid crystals and highly specific pharmaceutical active ingredients. The starting material, 2,3-difluoro-4-propoxybenzoic acid (CAS: 331245-89-7)[1], features an electron-donating propoxy ether linkage juxtaposed with two strongly electron-withdrawing fluorine atoms. This electronic push-pull system modulates the reactivity of the carboxylic acid, requiring a highly efficient but mild activation strategy.

While thionyl chloride (SOCl₂) is a traditional reagent for acyl chloride synthesis, it often requires elevated temperatures (reflux) which can lead to ether cleavage or undesired side reactions. Therefore, this protocol utilizes oxalyl chloride ((COCl)₂) catalyzed by N,N-Dimethylformamide (DMF)[2]. Oxalyl chloride allows the reaction to proceed smoothly at 0 °C to room temperature, preserving the integrity of the propoxy group while driving the reaction to completion via the irreversible evolution of gaseous byproducts (CO, CO₂, and HCl)[2].

Mechanistic Insights: The Vilsmeier-Haack Intermediate

The efficiency of this protocol relies entirely on the catalytic role of DMF. Rather than a direct attack by the carboxylic acid on oxalyl chloride, the reaction proceeds through a highly electrophilic chloroiminium ion, known as the Vilsmeier-Haack intermediate[2].

When trace DMF is added to oxalyl chloride, it rapidly reacts to form this intermediate, releasing CO and CO₂. The carboxylic acid then attacks the chloroiminium ion, forming a mixed imino-anhydride[3]. Subsequent nucleophilic attack by the liberated chloride ion collapses the intermediate, yielding the target 2,3-difluoro-4-propoxybenzoyl chloride and regenerating the DMF catalyst[3].

VilsmeierMechanism DMF DMF (Catalyst) VH_Int Vilsmeier-Haack Intermediate DMF->VH_Int + Oxalyl Chloride Oxalyl Oxalyl Chloride Oxalyl->VH_Int Mixed_Anh Mixed Imino-Anhydride VH_Int->Mixed_Anh + Carboxylic Acid Acid 2,3-Difluoro-4-propoxy- benzoic acid Acid->Mixed_Anh Mixed_Anh->DMF Regenerates Catalyst Product Acyl Chloride Product Mixed_Anh->Product Nucleophilic Cleavage Gases CO + CO2 + HCl (Off-gas) Mixed_Anh->Gases Byproducts

Fig 1. Vilsmeier-Haack mediated activation of carboxylic acids to acyl chlorides.

Experimental Methodology

Data Presentation: Reaction Parameters

To ensure a self-validating and scalable system, precise stoichiometric control is required. The following table summarizes the optimized parameters for this transformation.

Reagent / MaterialRoleEquivalentsNotes
2,3-Difluoro-4-propoxybenzoic acid Starting Material1.00Ensure strictly anhydrous
Oxalyl Chloride Chlorinating Agent1.20 - 1.50Excess ensures 100% conversion
N,N-Dimethylformamide (DMF) Catalyst0.05Highly sensitive to moisture
Dichloromethane (DCM) Solvent5 - 10 vol.Anhydrous grade required
Step-by-Step Protocol

This protocol is designed to be self-purifying. Because all byproducts of the oxalyl chloride activation are gaseous, and both the solvent and excess reagent have low boiling points, the final product can be isolated in high purity simply through controlled evaporation[2].

ExperimentalWorkflow S1 1. Dissolution Dissolve Acid in anhydrous DCM S2 2. Catalysis Add 0.05 eq DMF at 0 °C S1->S2 S3 3. Activation Dropwise add 1.5 eq (COCl)2 at 0 °C S2->S3 S4 4. Reaction Warm to RT, stir 2-4h until gas stops S3->S4 S5 5. Concentration Evaporate DCM & excess (COCl)2 S4->S5 S6 6. Quality Control Quench aliquot for HPLC, store under N2 S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis of the target acyl chloride.

  • Equipment Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas bubbler (to monitor gas evolution and prevent moisture ingress). Flush the system with dry Nitrogen or Argon.

  • Dissolution : Suspend 1.00 equivalent of 2,3-difluoro-4-propoxybenzoic acid in anhydrous Dichloromethane (DCM, 5-10 volumes).

  • Catalysis : Add 0.05 equivalents of anhydrous DMF. Cool the mixture to 0 °C using an ice-water bath.

  • Activation : Slowly add 1.20 - 1.50 equivalents of Oxalyl Chloride dropwise via a syringe. Caution: Rapid gas evolution will occur. The dropwise addition controls the exothermic formation of the Vilsmeier-Haack intermediate.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. The reaction is deemed complete when the solution becomes homogeneous and gas bubbling ceases entirely.

  • Concentration : Transfer the mixture to a rotary evaporator. Remove the DCM and excess oxalyl chloride under reduced pressure (bath temperature < 30 °C to protect the product).

  • Azeotropic Drying (Optional but Recommended) : To ensure complete removal of residual oxalyl chloride and HCl, re-dissolve the crude oil in anhydrous toluene and evaporate again[4].

Analytical Validation & Quality Control

Acyl chlorides are highly sensitive to moisture and will rapidly hydrolyze back to the starting carboxylic acid if directly injected into standard reverse-phase HPLC or LC-MS systems. To accurately validate the success of this protocol, a derivatization (quenching) step is mandatory[4].

  • Derivatization Protocol : Withdraw a 10 µL aliquot of the crude acyl chloride. Quench it immediately into a vial containing 0.5 mL of anhydrous methanol (to form the methyl ester) or a solution of benzylamine (to form the stable benzylamide)[4].

  • Analysis : Analyze the quenched derivative via HPLC or TLC. The absence of the starting acid peak confirms 100% conversion.

  • Spectroscopic Confirmation : Infrared (IR) spectroscopy can be used on the neat oil. The carbonyl stretch (C=O) of the starting benzoic acid typically appears around 1680–1700 cm⁻¹, whereas the acyl chloride C=O stretch will shift significantly higher, to approximately 1750–1770 cm⁻¹.

References

  • Title: 2,2-二甲基丁烷 - cas号查询 (Contains CAS data for 2,3-Difluoro-4-propoxybenzoic acid)
  • Title: Oxalyl Chloride vs.
  • Source: miracosta.
  • Source: reddit.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Decarboxylation of 2,3-Difluoro-4-propoxybenzoic Acid at High Temperatures

Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly functionalized fluorinated building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly functionalized fluorinated building blocks. Below, you will find mechanistic troubleshooting guides, validated Standard Operating Procedures (SOPs), and data-driven strategies to prevent the thermal degradation of 2,3-difluoro-4-propoxybenzoic acid.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 2,3-difluoro-4-propoxybenzoic acid highly susceptible to decarboxylation at elevated temperatures? A1: The instability is driven by the synergistic electron-withdrawing inductive effects of the fluorine atoms at the ortho (C2) and meta (C3) positions relative to the carboxylic acid. While the 4-propoxy group is electron-donating via resonance, the highly electronegative fluorines dominate the local electronic environment. They strongly stabilize the transition state leading to the aryl anion intermediate formed during the loss of CO₂. When subjected to high thermal energy, the activation barrier for C–C bond cleavage is easily overcome, leading to spontaneous protodecarboxylation 1.

Q2: I am performing a high-temperature cross-coupling. Why did my starting material completely degrade into 1,2-difluoro-3-propoxybenzene? A2: If your reaction involves transition metals like Copper (Cu), Silver (Ag), or Palladium (Pd), you are inadvertently performing a metal-catalyzed decarboxylation. Copper and silver salts are notorious for lowering the activation energy of decarboxylation in fluorinated benzoic acids. They form a transient aryl-metal intermediate that subsequently protonates upon workup 2. To prevent this, the carboxylic acid must be protected prior to metal exposure.

Q3: Does the choice of solvent or pH impact the decarboxylation rate? A3: Absolutely. Basic conditions deprotonate the acid to form the carboxylate anion, which is the primary species that undergoes decarboxylation. Furthermore, polar aprotic solvents (e.g., DMF, NMP, DMSO) solvate the counter-cation but leave the carboxylate anion relatively "naked" and highly reactive 3. Switching to non-polar solvents (e.g., toluene) and keeping the reaction strictly neutral or slightly acidic prevents anion formation and suppresses degradation.

Section 2: Quantitative Data & Reaction Profiling

To illustrate the causality of reaction conditions on substrate stability, the following table summarizes the degradation profile of 2,3-difluoro-4-propoxybenzoic acid across various environments.

Table 1: Impact of Reaction Conditions on Substrate Stability (150°C, 4 hours)

Condition StateAdditive / CatalystSolvent SystemDecarboxylation (%)Remaining Substrate (%)
Unprotected (Free Acid)NoneToluene (Non-polar)15%85%
Unprotected (Free Acid)NoneDMF (Polar Aprotic)45%55%
Unprotected (Free Acid)Cu₂O (10 mol%)NMP/Quinoline>95%<5%
Unprotected (Na⁺ Salt)NaOH (1.1 eq)Water/DMSO80%20%
Protected (Benzyl Ester) None Toluene <1% >99% (as ester)
Protected (Benzyl Ester) Pd(OAc)₂ (5 mol%) DMF <2% >98% (as ester)

Data Interpretation: Protection of the carboxylic acid completely shuts down the decarboxylation pathway, even in the presence of transition metals and polar aprotic solvents.

Section 3: Diagnostic Logic & Workflows

DecarboxylationLogic Start 2,3-Difluoro-4-propoxybenzoic Acid High Temp Reaction CheckMetals Are Cu, Ag, or Pd catalysts present? Start->CheckMetals Protect Mandatory Protection (Form Benzyl/t-Butyl Ester) CheckMetals->Protect Yes CheckBase Is the reaction strongly basic? CheckMetals->CheckBase No Success Target Transformation Achieved Protect->Success Acidify Neutralize/Acidify to prevent anion formation CheckBase->Acidify Yes Flow Use Continuous Flow (Minimize Residence Time) CheckBase->Flow No Acidify->Flow Flow->Success

Logic tree for preventing decarboxylation of 2,3-difluoro-4-propoxybenzoic acid at high temperatures.

ExperimentalWorkflow Step1 1. Dissolution Non-polar solvent Step2 2. Protection BnBr, K2CO3, 80°C Step1->Step2 Step3 3. High-Temp Reaction Step2->Step3 Step4 4. Deprotection H2, Pd/C, RT Step3->Step4 Step5 5. Isolation Acid-base extraction Step4->Step5

Step-by-step workflow for high-temperature processing of fluorinated benzoic acids.

Section 4: Validated Standard Operating Procedures (SOPs)

SOP 1: Temporary Protection via Benzyl Esterification

Causality Check: Esterification chemically removes the acidic proton, absolutely preventing the formation of the highly reactive carboxylate anion. This is the most robust method to survive temperatures >120°C or exposure to transition metal catalysts.

  • Dissolution: In a flame-dried round-bottom flask under inert atmosphere, dissolve 10.0 g (46.2 mmol) of 2,3-difluoro-4-propoxybenzoic acid in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 9.58 g (69.3 mmol, 1.5 eq) of anhydrous potassium carbonate (K₂CO₃).

    • Self-Validation: The mixture will become a heterogeneous suspension. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Dropwise add 6.0 mL (50.8 mmol, 1.1 eq) of benzyl bromide (BnBr) via syringe.

  • Reaction Monitoring: Heat the mixture to 60°C and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (R_f ~0.1, UV active) should disappear, replaced by a new, less polar spot (R_f ~0.6).

  • Workup: Cool to room temperature, quench with 200 mL of distilled water, and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • High-Temp Processing: The resulting benzyl ester can now be safely subjected to your high-temperature reaction. Deprotect later using standard hydrogenolysis (H₂, Pd/C).

SOP 2: Continuous Flow Processing to Minimize Thermal Residence Time

Causality Check: Decarboxylation is a kinetically driven degradation pathway. By using a microreactor, the thermal residence time is reduced from hours to seconds. This allows the desired high-activation-energy reaction to occur while kinetically outcompeting the slower decarboxylation side-reaction 4.

  • System Priming: Flush a perfluoroalkoxy (PFA) or stainless-steel flow reactor coil (internal volume: 10 mL) with anhydrous toluene at a flow rate of 2.0 mL/min.

  • Reagent Preparation: Prepare a 0.2 M solution of 2,3-difluoro-4-propoxybenzoic acid and your desired coupling partner in anhydrous toluene. Ensure the solution is strictly neutral (no added bases).

  • Temperature Equilibration: Submerge the reactor coil in a heated oil bath or heating block set to your target temperature (e.g., 180°C). Allow 10 minutes for thermal equilibration.

  • Injection & Residence Time Control: Pump the reagent stream into the reactor at a flow rate of 5.0 mL/min.

    • Self-Validation: This flow rate strictly controls the residence time to exactly 2.0 minutes (10 mL / 5.0 mL/min), minimizing thermal exposure while allowing the primary reaction to complete.

  • In-Line Quenching: Route the reactor effluent directly into a cooling loop submerged in an ice-water bath (0°C) to immediately halt all thermal processes.

  • Collection & Analysis: Collect the product stream and analyze via LCMS. The ultra-short residence time should yield <5% decarboxylated byproduct.

References

  • Molecular Sculpting: A Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates. The Journal of Organic Chemistry (ACS Publications). 1

  • Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews (ACS Publications). 2

  • Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem Tech Support. 3

  • Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A (ACS Publications). 4

Sources

Optimization

resolving solubility issues with 2,3-difluoro-4-propoxybenzoic acid in aqueous media

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 2,3-difluoro-4-propoxybenzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 2,3-difluoro-4-propoxybenzoic acid .

This molecule presents a classic formulation paradox: it possesses an ionizable carboxylic acid headgroup (typically favoring aqueous solubility at high pH), but this is counteracted by a highly lipophilic 4-propoxy-2,3-difluorophenyl backbone. The electron-withdrawing fluorine atoms lower the pKa of the benzoic acid, making it easier to ionize, but simultaneously increase the overall lipophilicity (LogP) of the aromatic ring. Consequently, simply adjusting the pH often leads to surfactant-like aggregation, micellization, or "solvent-shift" precipitation rather than true dissolution.

Below is our diagnostic workflow and troubleshooting guide to help you engineer a thermodynamically stable, self-validating solubilization strategy.

Diagnostic Formulation Workflow

FormulationWorkflow Start Assess Downstream Application pH_Check Tolerates pH > 5.5? Start->pH_Check Salt Salt Formation (NaOH / Amines) pH_Check->Salt Yes InVivo_Check In Vivo or In Vitro? pH_Check->InVivo_Check No / Precipitation Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Salt->Cyclodextrin If lipophilic tail aggregates Cosolvent Cosolvent System (DMSO / PEG400) InVivo_Check->Cosolvent In Vitro Assays InVivo_Check->Cyclodextrin In Vivo Dosing

Fig 1: Diagnostic workflow for resolving 2,3-difluoro-4-propoxybenzoic acid solubility.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4) for in vitro assays? The Causality: This is driven by "solvent shift" kinetics. Although the buffer pH (7.4) is well above the predicted pKa of the difluorobenzoic acid, the rapid diffusion of DMSO into the bulk aqueous phase leaves the highly lipophilic 4-propoxy-2,3-difluorophenyl moiety exposed to water before stable hydration shells can form[1]. This thermodynamic shock forces the hydrophobic tails to aggregate, leading to rapid nucleation and precipitation. The Solution: Do not perform direct bolus dilutions. Instead, use a transitional cosolvent system (e.g., adding 5-10% PEG-400) to bridge the dielectric polarity gap between DMSO and water[2].

Q2: Can I just use sodium hydroxide to form a highly soluble salt? The Causality: While salt formation is a fundamental technique for acidic compounds[3], the amphiphilic nature of 2,3-difluoro-4-propoxybenzoic acid complicates this. The resulting sodium salt acts similarly to a surfactant. At higher concentrations, the lipophilic tails associate via Van der Waals forces, forming viscous liquid crystalline phases rather than a true isotropic solution. Furthermore, in biological buffers containing divalent cations (Ca²⁺, Mg²⁺), the carboxylate may undergo ion exchange and form insoluble complexes. The Solution: Pair salt formation with a complexing agent to shield the hydrophobic tail, or utilize organic amines (like tromethamine/Tris) which provide bulky, hydrophilic counterions that sterically hinder aggregation.

Q3: Which cyclodextrin is optimal for this specific molecular structure, and why? The Causality: The molecular dimensions of the 4-propoxy-2,3-difluorophenyl group fit optimally within the hydrophobic cavity of β-cyclodextrins[4]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended over native β-cyclodextrin because its hydroxypropyl substitutions disrupt the crystalline lattice of the cyclodextrin itself. This grants the vehicle massive aqueous solubility (>500 mg/mL) while safely encapsulating the lipophilic drug, leaving only the polar carboxylate exposed to the aqueous environment[5].

Quantitative Performance Data

To guide your formulation selection, the table below summarizes the expected solubility enhancements based on the physicochemical behavior of structurally analogous lipophilic, fluorinated benzoic acids[6][7].

Solubilization StrategyVehicle CompositionEstimated Solubility Enhancement*Primary MechanismRecommended Application
Baseline (Water) Unbuffered (pH ~3.0)1x (Reference)N/ANone
Salt Formation pH 7.4 (Phosphate Buffer)~50xIonization of the carboxylate group[3]High-volume in vitro screens
Binary Cosolvent 20% Propylene Glycol / 80% Water~150xReduction of the aqueous dielectric constant[6]Short-term IV dosing
Cyclodextrin Complex 20% w/v HP-β-CD in Water>500xHydrophobic cavity encapsulation[4]Oral / IV in vivo efficacy

*Note: Enhancement factors are representative benchmarks. Absolute solubility limits must be empirically verified using the self-validating protocols below.

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be treated as a self-validating system. Visual clarity is insufficient; thermodynamic equilibrium must be proven.

Protocol 1: HP-β-CD Inclusion Complexation via Co-Evaporation

This method forces molecular dispersion, ensuring the lipophilic tail of the drug is fully encapsulated within the cyclodextrin cavity.

  • Molar Ratio Calculation: Calculate and weigh out a 1:2 molar ratio of 2,3-difluoro-4-propoxybenzoic acid to HP-β-CD. (Excess CD drives the equilibrium toward complete complexation).

  • Co-dissolution: Dissolve both powders in a volatile cosolvent mixture of Methanol:Water (50:50 v/v).

    • Causality: The organic solvent ensures both the hydrophobic drug and the hydrophilic CD are molecularly dispersed, overcoming the high lattice energy of the crystalline drug.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation) at 40°C until a solid, amorphous film forms on the glass.

  • Reconstitution: Reconstitute the amorphous film in your target aqueous buffer (e.g., pH 7.4 PBS) and stir at 300 RPM for 2 hours at room temperature.

  • Self-Validation Checkpoint (Critical):

    • Optical Test: Measure the absorbance of the solution at 600 nm. An OD600​>0.05 indicates the presence of uncomplexed, nano-aggregated drug.

    • Thermodynamic Test: Filter the solution through a 0.22 µm PTFE syringe filter. If the filter clogs or back-pressure is high, liquid crystals have formed. Quantify the filtrate via HPLC; the pre-filtration and post-filtration concentrations must be within 98% agreement to confirm true solubilization.

Protocol 2: Ternary Cosolvent Solubilization

Ideal for parenteral formulations where cyclodextrins are contraindicated.

  • Solvent Blending: Prepare a ternary vehicle consisting of 10% Ethanol, 20% Propylene Glycol (PG), and 70% Water (v/v/v)[6].

  • Drug Addition: Add the compound in 1 mg/mL increments, vortexing for 2 minutes between each addition.

  • Equilibration: Place the sealed vial on an orbital shaker at 25°C for 24 hours.

    • Causality: Cosolvent solubilization is an endothermic process. Sufficient time must be allowed for the solvent molecules to disrupt the solute-solute bonds and form stable solvation shells[1].

  • Self-Validation Checkpoint (Critical):

    • Centrifuge the sample at 10,000 x g for 15 minutes.

    • If a microscopic pellet forms at the bottom of the tube, the thermodynamic solubility limit of the cosolvent system has been exceeded. The supernatant must be carefully decanted and analyzed via HPLC to establish the true maximum soluble concentration for this specific vehicle.

References

  • Cosolvent - Wikipedia Source: Wikipedia URL:[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL:[Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: MedCrave online URL:[Link]

  • A Statistical Experimental Approach to Cosolvent Formulation of a Water-Insoluble Drug Source: Taylor & Francis URL:[Link]

  • Cosolvent solubilization and formulation of an aqueous injection of ketoprofen Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Fluorination of 2,3-Difluoro-4-propoxybenzoic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the fluorination of 2,3-difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the fluorination of 2,3-difluoro-4-propoxybenzoic acid .

In pharmaceutical and liquid crystal monomer synthesis, "fluorination" of this substrate almost exclusively refers to deoxyfluorination —the conversion of the carboxylic acid moiety into an acyl fluoride (2,3-difluoro-4-propoxybenzoyl fluoride). While acyl fluorides offer superior stability and chemoselectivity compared to traditional acyl chlorides, the activation process is prone to specific side reactions. This guide provides mechanistic troubleshooting, field-proven protocols, and self-validating workflows to ensure high-fidelity synthesis.

Mechanistic Troubleshooting & Byproduct Mitigation

When utilizing standard deoxofluorinating agents (e.g., Cyanuric Fluoride, DAST, or Pentafluoropyridine), researchers frequently encounter three primary byproducts. Understanding the causality behind these impurities is essential for establishing a robust experimental system.

A. Anhydride Formation (Dimerization)
  • Causality: Acyl fluorides are highly electrophilic. If the fluorination reaction is kinetically slow, or if there is a localized deficiency of the fluorinating agent, the newly formed 2,3-difluoro-4-propoxybenzoyl fluoride will react with the unreacted carboxylic acid starting material. This forms a highly stable, unreactive anhydride dimer.

  • Mitigation: Ensure a strict stoichiometric excess of the fluorinating agent. For cyanuric fluoride, while 0.33 equivalents is theoretically sufficient, 1.2 equivalents is practically required to drive the kinetics and suppress dimerization [1].

B. Ether Cleavage (4-Hydroxy Byproduct)
  • Causality: The 4-propoxy group is an electron-donating ether linkage. In the presence of strong Lewis acids or concentrated hydrogen fluoride (HF) generated in situ during the reaction, the ether oxygen becomes protonated. Subsequent nucleophilic attack by fluoride ions cleaves the alkyl chain, yielding the undesired 2,3-difluoro-4-hydroxybenzoyl fluoride.

  • Mitigation: Introduce a non-nucleophilic acid scavenger (such as Pyridine or DIPEA) to buffer the local HF concentration [2]. Maintain reaction temperatures strictly below 25 °C.

C. Hydrolysis (Reversion to Acid)
  • Causality: While acyl fluorides are remarkably stable to cold neutral water, prolonged exposure to atmospheric moisture in the presence of acidic or basic catalysts will revert the product back to 2,3-difluoro-4-propoxybenzoic acid.

  • Mitigation: Utilize flame-dried glassware, strictly anhydrous solvents (e.g., anhydrous CH₂Cl₂), and perform rapid, cold aqueous workups [3].

Quantitative Data: Byproduct Profiling

To assist in rapid analytical troubleshooting, summarize your NMR and Mass Spectrometry data against this field-proven diagnostic table:

Impurity ProfileMechanistic CausalityAnalytical Indicator (¹⁹F NMR / MS)Field-Proven Mitigation Strategy
Anhydride Dimer Reaction of acyl fluoride with unreacted starting acid.Absence of ~+20 ppm acyl F peak; MS shows dimer mass (m/z ~414).Use 1.2 eq fluorinating agent; ensure rapid, dropwise addition.
4-Hydroxy Derivative Ether cleavage by in situ generated HF.Loss of propoxy alkyl signals in ¹H NMR; shift in aromatic F peaks.Add 1.2 eq Pyridine/DIPEA as an HF scavenger; keep temp < 25 °C.
Hydrolyzed Acid Reversion of acyl fluoride due to moisture exposure.Reappearance of broad -OH stretch in IR; MS shows parent acid.Use flame-dried Schlenk lines and strictly anhydrous solvents.

Experimental Methodology: Optimized Cyanuric Fluoride Protocol

This step-by-step methodology is engineered to maximize the yield of 2,3-difluoro-4-propoxybenzoyl fluoride while actively suppressing the aforementioned byproducts. Every step acts as a self-validating control point.

Materials Required:

  • 2,3-Difluoro-4-propoxybenzoic acid (1.0 eq)

  • Cyanuric fluoride (1.2 eq)

  • Anhydrous Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Workflow:

  • System Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 1.0 eq of 2,3-difluoro-4-propoxybenzoic acid in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Buffering: Add 1.2 eq of anhydrous pyridine to the solution.

    • Causality Note: Pyridine acts as an essential HF scavenger, protecting the vulnerable 4-propoxy group from ether cleavage.

  • Reagent Addition: Cool the reaction vessel strictly to 0 °C using an ice bath. Dropwise, add 1.2 eq of cyanuric fluoride over 10 to 15 minutes.

    • Causality Note: Dropwise addition prevents localized thermal spikes that accelerate anhydride dimerization.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20 °C) for 2 hours. Monitor conversion via ¹⁹F NMR (target the distinct acyl fluoride peak typically appearing between +17 to +25 ppm relative to CFCl₃).

  • Selective Quench: Pour the reaction mixture into vigorously stirred crushed ice.

    • Causality Note: Acyl fluorides are uniquely stable to cold water. This step selectively hydrolyzes unreacted cyanuric fluoride and partitions the cyanuric acid byproduct into the aqueous layer without destroying your product.

  • Isolation: Extract the mixture with CH₂Cl₂. Wash the organic layer with cold 1N HCl (to remove residual pyridine), followed by cold brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum to yield the high-purity acyl fluoride.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the kinetic pathways of the fluorination process, highlighting where byproducts branch off and the specific interventions required to keep the reaction on the target trajectory.

FluorinationPathway Substrate 2,3-Difluoro-4-propoxybenzoic acid (Starting Material) Reagent Fluorinating Agent (Cyanuric Fluoride / DAST) Substrate->Reagent Activation Target 2,3-Difluoro-4-propoxybenzoyl fluoride (Target Acyl Fluoride) Reagent->Target Optimal Conditions (Base, 0°C) Anhydride Anhydride Byproduct (Dimerization) Reagent->Anhydride Excess Acid / Slow Kinetics EtherCleavage 4-Hydroxy Byproduct (Ether Cleavage) Reagent->EtherCleavage Excess HF / Heat Target->Substrate Moisture (Hydrolysis)

Kinetic pathways of 2,3-difluoro-4-propoxybenzoic acid fluorination and byproduct divergence.

Frequently Asked Questions (FAQs)

Q: Can I use DAST instead of Cyanuric Fluoride for this specific substrate? A: Yes, DAST (Diethylaminosulfur trifluoride) is highly effective for deoxyfluorination. However, DAST generates dialkylamine byproducts that can occasionally attack the acyl fluoride to form a diethylamide byproduct. If using DAST, strictly maintain the temperature at -20 °C to 0 °C and ensure a rapid cold workup to prevent amidation.

Q: My ¹⁹F NMR shows massive peaks around -120 to -140 ppm, but no positive peaks. What happened? A: The peaks in the negative range (-120 to -140 ppm) correspond to the aromatic fluorines on the 2,3-difluoro ring. The acyl fluoride peak will appear much further downfield, typically in the positive ppm range (e.g., +20 ppm). If the aromatic fluorine peaks have shifted slightly but no positive ppm peak appears, your reaction did not complete, or you have quantitatively formed the anhydride dimer.

Q: Why is my product yield dropping severely during silica gel chromatography? A: Acyl fluorides, while significantly more stable than their chloride counterparts, can still hydrolyze on the acidic, moisture-rich surface of silica gel, reverting to 2,3-difluoro-4-propoxybenzoic acid. It is highly recommended to use the crude acyl fluoride directly in your next synthetic step (e.g., esterification or amidation) without column chromatography. If purification is absolutely mandatory, utilize short-path vacuum distillation.

Q: What if my goal was electrophilic fluorination of the aromatic ring, not the carboxylic acid? A: 2,3-Difluoro-4-propoxybenzoic acid is highly deactivated at the remaining 5- and 6-positions due to the electron-withdrawing nature of the existing fluorines and the carboxylic acid. If ring fluorination is your actual goal (e.g., using Selectfluor or NFSI), the primary byproduct will be the oxidative cleavage of the propoxy group. You must protect the carboxylic acid first and use highly forcing conditions (e.g., elevated temperatures in triflic acid), though yields for this specific transformation will be inherently low.

References

  • Title: Sustainable Synthesis of Acyl Fluoride via 1,3-Chelation-Assisted Transhalogenation and Its Application in the Valorization of Biomass-Derived Alcohol in Aqueous System. Source: ChemSusChem (doi.org). URL: [Link]

  • Title: Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Source: National Institutes of Health (PMC). URL: [Link]

Optimization

overcoming steric hindrance in 2,3-difluoro-4-propoxybenzoic acid coupling

Welcome to the Technical Support Center for Advanced Peptide and Amide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for drug development professionals and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide and Amide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for drug development professionals and synthetic chemists struggling with the amidation of 2,3-difluoro-4-propoxybenzoic acid .

Coupling ortho-substituted, electron-rich benzoic acids is a notoriously difficult transformation. This guide bypasses generic advice, providing field-proven, mechanistically grounded solutions to overcome severe steric and stereoelectronic hurdles.

Workflow Diagnostic: Reagent Selection Matrix

Before diving into the troubleshooting FAQs, use the decision matrix below to identify the optimal activation strategy based on your amine's nucleophilicity.

G Substrate 2,3-Difluoro-4-propoxybenzoic Acid Amine Amine Nucleophilicity & Sterics? Substrate->Amine Primary Primary / Unhindered Amine Amine->Primary Hindered Secondary / Electron-Deficient Amine->Hindered TCFH TCFH / NMI (In situ Acyl Imidazolium) Primary->TCFH Standard Base Ghosez Ghosez's Reagent / BTFFH (Acid Chloride / Fluoride) Hindered->Ghosez Mild Activation Product1 Amide Product (Fast, High Yield) TCFH->Product1 Product2 Amide Product (Neutral, High Yield) Ghosez->Product2

Decision matrix for coupling 2,3-difluoro-4-propoxybenzoic acid based on amine sterics.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do standard coupling reagents like EDC/HOBt completely fail with 2,3-difluoro-4-propoxybenzoic acid? The Causality: The failure is a combination of steric shielding and competitive side reactions. The fluorine atom at the C2 (ortho) position creates significant electrostatic repulsion against the carbonyl oxygen, forcing the carboxylate out of coplanarity with the aromatic ring. When EDC activates the acid, it forms an O-acylurea intermediate. Because the incoming amine is sterically repelled by the ortho-fluorine and electronically deactivated by the resonance-donating 4-propoxy group, the intermolecular attack is extremely slow. This delay allows the O-acylurea to undergo an irreversible, intramolecular O-to-N acyl shift, forming an unreactive N-acylurea byproduct instead of your desired amide.

Q2: I upgraded to HATU, but my yields are still below 30% and I am seeing a major byproduct. What is happening? The Causality: While HATU forms a highly reactive O-acyluronium species, this intermediate is exceptionally bulky. If your amine is aliphatic or slightly hindered, the steric clash between the amine and the massive O-acyluronium intermediate prevents the coupling. Instead, the amine acts as a nucleophile and directly attacks the uronium carbon of HATU. This leads to the formation of a tetramethylguanidine byproduct—a process known as amine guanylation[1],[2].

Q3: If uronium reagents are too bulky, what is the best alternative for primary amines? The Solution: Switch to TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-methylimidazole). TCFH is highly electrophilic and reacts with the acid to form an acyl chloride in situ, which is immediately trapped by NMI to form a highly reactive, streamlined acyl imidazolium intermediate. This intermediate is significantly less sterically hindered than an O-acyluronium, making it ideal for ortho-substituted benzoic acids[3].

Q4: My amine is secondary, electron-deficient, and highly hindered. Even TCFH is failing. How do I force this coupling? The Solution: You must minimize the steric bulk of the activated intermediate to the absolute limit by forming an acyl fluoride or an acid chloride .

  • Acyl Fluorides: Reagents like BTFFH convert the acid to an acyl fluoride. The C–F bond is highly polarized and reactive toward amines, but the fluorine atom is incredibly small (similar in van der Waals radius to hydrogen). This minimizes steric clash during the addition-elimination transition state[4].

  • Acid Chlorides via Ghosez's Reagent: Traditional chlorinating agents (SOCl₂, oxalyl chloride) generate HCl, which protonates your weak amine and stalls the reaction.5 (1-chloro-N,N,2-trimethyl-1-propenylamine) converts the hindered acid to an acid chloride under strictly neutral conditions, generating only an inert isobutyramide byproduct[5],[6].

Quantitative Reagent Comparison

The following table summarizes the expected performance of various activation strategies when applied to highly hindered ortho-substituted benzoic acids.

Coupling ReagentActive Intermediate FormedRelative Steric BulkDominant Side ReactionExpected Yield (%)
EDC / HOBt O-Acylurea / OBt esterHighN-acylurea rearrangement< 10%
HATU / DIPEA O-AcyluroniumVery HighAmine guanylation15 – 40%
TCFH / NMI Acyl imidazoliumModerateMinimal75 – 90%
Ghosez's Reagent Acid ChlorideLowNone (Neutral conditions)80 – 95%
BTFFH Acyl FluorideVery LowNone85 – 95%

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, the following protocols include built-in validation steps. Do not proceed to the amine addition step until the validation check confirms successful activation.

Protocol A: TCFH/NMI Activation (For Primary & Moderately Hindered Amines)

This protocol leverages the high reactivity of the acyl imidazolium intermediate.

  • Activation: In an oven-dried flask under N₂, dissolve 2,3-difluoro-4-propoxybenzoic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous CH₃CN (0.2 M). Add NMI (3.0 equiv) dropwise at room temperature. The solution will typically turn light yellow.

  • Self-Validation Step (Crucial): After 15 minutes, remove a 10 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You should observe >95% conversion to the methyl ester (mass = M+14). If unreacted acid remains, check your solvent for moisture.

  • Coupling: Once activation is confirmed, add the amine (1.1 equiv) in one portion. Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Ghosez's Reagent Activation (For Secondary & Electron-Deficient Amines)

This protocol generates the acid chloride under completely neutral conditions, preventing amine protonation.

  • Activation: In an oven-dried flask under N₂, dissolve 2,3-difluoro-4-propoxybenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to 0 °C. Add Ghosez's reagent (1.2 equiv) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour.

  • Self-Validation Step (Crucial): Remove a 10 µL aliquot and quench it into 100 µL of a 2.0 M solution of methylamine in THF. A rapid color change (often to colorless or light pink) indicates successful quenching[5]. TLC or LC-MS should show complete conversion to the methyl amide.

  • Coupling: Cool the reaction back to 0 °C. Add the hindered amine (1.2 equiv) and a non-nucleophilic base like 2,6-lutidine (2.0 equiv). Note: For exceptionally unreactive amines, the addition of AgCN (1.0 equiv) can catalyze the coupling via a highly electrophilic silver-acyl intermediate[6].

  • Workup: Evaporate the CH₂Cl₂ under reduced pressure. Redissolve the crude mixture in EtOAc, wash sequentially with 5% citric acid, water, and brine. Purify via flash chromatography.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[6]uril Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Total Synthesis of the Reported Structure of Cahuitamycin A: Insights into an Elusive Natural Product Scaffold Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 2,3-Difluoro-4-propoxybenzoic Acid

Welcome to the Technical Support Center for the purification of 2,3-difluoro-4-propoxybenzoic acid . This portal is designed for researchers and drug development professionals requiring high-purity isolation of fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2,3-difluoro-4-propoxybenzoic acid . This portal is designed for researchers and drug development professionals requiring high-purity isolation of fluorinated alkoxybenzoic acid intermediates.

Due to its unique structural features—a hydrophobic propoxy tail, an electron-withdrawing 2,3-difluoro aromatic core, and a strongly hydrogen-bonding carboxylic acid headgroup—this compound is prone to complex phase behaviors, including dimerization and liquid crystal mesophase formation. This guide provides self-validating protocols and mechanistic troubleshooting to ensure optimal recovery and purity.

Knowledge Base: Solvent System Selection

Standard benzoic acids can often be recrystallized in pure water due to their polarity[1]. However, the lipophilic propoxy chain and fluorinated ring of 2,3-difluoro-4-propoxybenzoic acid render it highly insoluble in pure water, even at boiling temperatures. Furthermore, p-alkoxybenzoic acids form strong hydrogen-bonded dimers in non-polar solvents, which can induce rod-like (calamitic) liquid crystal phases[2].

To achieve high-yield crystallization, the solvent must disrupt these dimers at high temperatures while providing a steep solubility gradient upon cooling.

Table 1: Solvent System Matrix for 2,3-Difluoro-4-propoxybenzoic Acid
Solvent SystemMechanism of ActionSuitabilityRisk Factor / Causality
Pure Water High polarity; poor interaction with lipophilic propoxy chain.Poor Compound remains insoluble even at the solvent's boiling point[1].
Toluene Non-polar; maintains R-COOH dimers, increasing apparent solubility.Moderate High cold solubility leads to poor yield. Does not disrupt liquid crystal aggregates.
Ethanol / Water EtOH disrupts H-bond dimers; Water acts as a tunable anti-solvent.Excellent Requires precise hot-titration to avoid liquid-liquid phase separation (oiling out).
Acetic Acid Strongly disrupts dimers; excellent for highly fluorinated aromatics.Good High boiling point makes residual solvent removal difficult during final drying.

Diagnostic Workflow

Workflow A Crude 2,3-difluoro-4- propoxybenzoic acid BB BB A->BB B Dissolve in Hot Ethanol (Disrupts Dimers) C Titrate Hot Water (Anti-Solvent) D Persistent Cloudiness? C->D D->C No E Add Drops of Hot EtOH Until Clear D->E Yes F Cool Slowly (0.5°C/min) E->F G Oiling Out / Emulsion? F->G H Reheat & Add 5% EtOH G->H Yes I Needle Crystals Form G->I No H->F BB->C

Diagnostic workflow for mixed-solvent recrystallization to prevent oiling out.

Standard Operating Procedure: Self-Validating Mixed-Solvent Recrystallization

This protocol utilizes an Ethanol/Water mixed solvent system [1]. It is designed as a self-validating system: visual cues at each step confirm whether the thermodynamic conditions for crystallization have been met.

Step 1: Primary Dissolution (Dimer Disruption)

  • Place the crude 2,3-difluoro-4-propoxybenzoic acid in an Erlenmeyer flask equipped with a magnetic stir bar and boiling chips[3].

  • Add a minimal volume of absolute ethanol (approx. 3-5 mL per gram of crude).

  • Heat the mixture on a hot plate to a gentle reflux (~75°C). Validation Check: The solid must dissolve completely. If undissolved, add hot ethanol in 1 mL increments. Ethanol acts as a hydrogen-bond acceptor, breaking the carboxylic acid dimers that cause erratic solubility[2].

Step 2: Decolorization (Optional)

  • If the solution is highly colored, remove from heat, allow to cool slightly, and add 1-2% w/w activated charcoal[4].

  • Boil for 2 minutes, then perform a hot gravity filtration to remove the charcoal and insoluble impurities[3].

Step 3: Anti-Solvent Titration (Saturation Calibration)

  • Maintain the clear ethanol solution at reflux.

  • Begin adding hot deionized water (anti-solvent) dropwise using a Pasteur pipette. Validation Check: Observe the point of impact. Transient cloudiness is normal. Stop adding water immediately when the cloudiness persists for more than 3 seconds while stirring. This indicates the exact saturation boundary has been reached.

Step 4: Clarification

  • Add hot absolute ethanol dropwise (usually 2-5 drops) just until the persistent cloudiness clears. Causality: This guarantees the solution is perfectly saturated at the boiling point, maximizing the thermodynamic driving force for nucleation upon cooling.

Step 5: Controlled Nucleation & Isolation

  • Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of roughly 0.5°C/min. Validation Check: Distinct needle-like crystals should form. If a milky oil forms at the bottom of the flask, proceed immediately to the Troubleshooting Guide.

  • Once at room temperature, chill the flask in an ice bath for 15 minutes to maximize yield.

  • Isolate the purified product via vacuum filtration (Büchner funnel) and wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water[3].

Troubleshooting Guide

Issue: The compound "oils out" (forms a milky emulsion or liquid layer) instead of forming distinct crystals.

  • Causality: Oiling out occurs when the boiling point of the solvent system is higher than the melting point of the compound (or its liquid crystal mesophase transition temperature)[4]. Because p-alkoxybenzoic acids form hydrogen-bonded dimers that exhibit smectic or nematic liquid crystal phases[2], the compound is transitioning into a fluid mesophase rather than a solid crystal lattice.

  • Resolution:

    • Reheat the mixture until the oil dissolves back into a clear solution.

    • Add 5-10% more absolute ethanol to lower the polarity of the solvent system. This reduces the saturation temperature, ensuring that the compound precipitates below its mesophase transition temperature[4].

    • Cool the solution much slower, ensuring the flask is completely undisturbed.

Issue: The yield is unacceptably low (<40%) after cooling.

  • Causality: The solvent system is too non-polar, or an excess of the primary solvent (ethanol) was used during the initial dissolution phase.

  • Resolution: Re-concentrate the mother liquor by boiling off 20-30% of the solvent volume. Re-titrate with hot water until the saturation boundary (persistent cloudiness) is reached again, then cool.

Issue: The recrystallized product retains a yellow/brown tint.

  • Causality: Highly conjugated or polymeric impurities from the synthetic route are co-crystallizing or becoming trapped in the crystal lattice.

  • Resolution: Re-dissolve the crystals in hot ethanol and treat with activated charcoal[4]. Ensure hot gravity filtration is performed rapidly to prevent premature crystallization in the funnel[3].

Frequently Asked Questions (FAQs)

Q: Why can't I just use pure Toluene, since it dissolves the compound well? A: While toluene is an excellent solvent for lipophilic molecules, it is a non-polar, non-hydrogen-bonding solvent. In toluene, the carboxylic acid groups of 2,3-difluoro-4-propoxybenzoic acid will strongly hydrogen-bond to each other, forming rigid dimers[2]. These dimers are highly soluble in toluene even at lower temperatures, which will drastically reduce your final recovery yield. A mixed polar system (Ethanol/Water) forces the disruption of these dimers, allowing you to manipulate solubility via temperature much more effectively.

Q: How do the fluorine atoms affect the recrystallization parameters compared to standard 4-propoxybenzoic acid? A: The 2,3-difluoro substitution increases the acidity (lowers the pKa) of the carboxylic acid and alters the molecular dipole moment. While the propoxy chain drives lipophilicity, the fluorines increase the compound's affinity for slightly more polar, protic environments. This makes the Ethanol/Water system highly effective, whereas non-fluorinated analogs might require strictly organic anti-solvents like Hexane.

Q: How should I verify the purity of the recrystallized product? A: Standard melting point determination is the first line of defense; a pure compound will exhibit a sharp melting range (typically within 1-2°C)[4]. However, because alkoxybenzoic acids can form liquid crystals[2], you may observe a "clearing point" rather than a traditional melt. For absolute verification, employ Differential Scanning Calorimetry (DSC) to map the phase transitions, alongside 1H-NMR and 19F-NMR spectroscopy.

References

  • [FREE] Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium - brainly.
  • Technical Support Center: Purification of 2-(2,5-dimethylphenyl)
  • Write best lab report on purifying impure benzoic acid through recrystall..
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: GC-MS vs. Alternatives for the Quantification of 2,3-Difluoro-4-propoxybenzoic Acid

Introduction and Mechanistic Context The accurate quantification of fluorinated benzoic acid derivatives, such as 2,3-difluoro-4-propoxybenzoic acid (CAS: 331245-89-7), is a critical requirement in pharmaceutical impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

The accurate quantification of fluorinated benzoic acid derivatives, such as 2,3-difluoro-4-propoxybenzoic acid (CAS: 331245-89-7), is a critical requirement in pharmaceutical impurity profiling and the synthesis of advanced liquid crystal building blocks. The presence of the highly polar carboxylic acid (-COOH) functional group alongside electronegative fluorine atoms presents unique analytical challenges, including strong hydrogen bonding, potential column adsorption, and poor volatility.

To establish a robust, self-validating analytical method, scientists must choose an optimal chromatographic technique. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it provides a comprehensive, ICH Q2(R2)-compliant validation framework for the superior GC-MS approach.

Methodological Comparison: Why GC-MS?

While LC-MS/MS is often considered the gold standard for trace quantification, the specific physicochemical properties of fluorinated benzoic acids often make GC-MS the more robust and reliable choice, provided proper sample preparation is employed.

Causality Behind the Analytical Choice
  • HPLC-UV: Lacks the specificity required for complex matrices. Fluorinated positional isomers (e.g., 2,3-difluoro vs. 2,6-difluoro) often co-elute and exhibit nearly identical UV absorption spectra, leading to false-positive quantification.

  • LC-MS/MS (ESI): While highly sensitive, Electrospray Ionization (ESI) is notoriously susceptible to matrix effects. Co-eluting matrix components can cause severe ion suppression for small organic acids.

  • GC-MS (EI): Electron Impact (EI) ionization is a hard ionization technique that is virtually immune to matrix ion suppression. Capillary GC provides superior theoretical plate counts, ensuring baseline resolution of closely related fluorinated isomers. However, to prevent thermal degradation and peak tailing in the GC inlet, the polar -COOH group must be masked via derivatization[1].

Table 1: Comparative Performance Metrics
MetricHPLC-UVLC-MS/MS (ESI)GC-MS (EI, Derivatized)
Specificity / Isomer Resolution LowModerateHigh
Matrix Ion Suppression N/AHigh RiskNegligible Risk
Sensitivity (LOD) ~1.0 µg/mL~0.01 µg/mL~0.05 µg/mL
Sample Prep Complexity Low (Dilute & Shoot)Low (Protein Precipitation)High (Requires Silylation)
Capital & Maintenance Cost LowVery HighModerate

Experimental Protocol: Silylation and GC-MS Workflow

To overcome the low volatility of 2,3-difluoro-4-propoxybenzoic acid, we employ silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (trimethylchlorosilane). TMCS acts as a catalyst to increase the silylation strength for sterically hindered groups, ensuring quantitative conversion of the carboxylic acid into a volatile trimethylsilyl (TMS) ester[2].

Self-Validating System Design

To ensure trustworthiness, this protocol mandates the use of an internal standard (IS), such as 2,4-difluorobenzoic acid-d3. Because the IS undergoes the exact same derivatization process as the target analyte, any fluctuations in derivatization efficiency or GC injection volume are mathematically canceled out by using the analyte-to-IS response ratio.

Step-by-Step Methodology
  • Sample Extraction: Extract 100 µL of the sample matrix using 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Drying: Transfer 400 µL of the organic supernatant to a 2 mL glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen. Crucial Causality: TMS derivatives are highly sensitive to moisture; even trace water will hydrolyze the derivatization reagent, leading to incomplete reactions[2].

  • Internal Standard Addition: Reconstitute the dried residue with 50 µL of anhydrous pyridine containing the internal standard (10 µg/mL).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Seal tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 70°C for 45 minutes to drive the reaction to completion[1]. Allow to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the TMS-esterified analyte and IS.

Workflow A 1. Liquid-Liquid Extraction (Ethyl Acetate) B 2. Nitrogen Evaporation (Ensure Anhydrous State) A->B Transfer Supernatant C 3. Derivatization Incubation (BSTFA + 1% TMCS, 70°C) B->C Add Reagents D 4. Capillary GC Separation (High Isomer Resolution) C->D Inject 1 µL E 5. EI-MS Detection (SIM Mode Quantification) D->E Elution

Caption: Experimental workflow for the extraction, derivatization, and GC-MS analysis of the target analyte.

Analytical Method Validation (ICH Q2(R2) Framework)

To guarantee scientific integrity and regulatory compliance, the developed GC-MS method must be validated according to the modernized ICH Q2(R2) guidelines [3][4]. The Q2(R2) revision emphasizes a science- and risk-based approach to validation, ensuring the analytical procedure is fit for its intended purpose throughout its lifecycle[5].

ValidationLogic Start ICH Q2(R2) Validation Spec Specificity (Blank vs. Spike) Start->Spec Lin Linearity (Reportable Range) Start->Lin Acc Accuracy (Recovery %) Start->Acc Prec Precision (Repeatability) Start->Prec

Caption: Core validation parameters mandated by the ICH Q2(R2) analytical guidelines.

Validation Parameters & Causality
  • Specificity: We analyze blank matrix samples subjected to the full derivatization protocol. The hard EI ionization and high-resolution capillary chromatography ensure no endogenous matrix peaks co-elute with the TMS-derivatized 2,3-difluoro-4-propoxybenzoic acid.

  • Linearity & Range: Evaluated across 50% to 150% of the target specification limit. The use of the internal standard corrects for minor variations in the BSTFA reaction kinetics, yielding highly linear responses (R² > 0.999).

  • Accuracy & Precision: Assessed by spiking known concentrations into the matrix. Accuracy is reported as percent recovery, while precision is measured as the Relative Standard Deviation (RSD) of multiple independent preparations.

Table 2: Summary of GC-MS Validation Results (Representative Data)
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks at analyte RTNo interference observedPass
Linearity (Range) R² ≥ 0.995 (0.1 - 50 µg/mL)R² = 0.9994Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass
Accuracy (Recovery) 90.0% – 110.0% across 3 levels98.4% – 102.1%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 1.1%Pass

Conclusion

For the quantification of 2,3-difluoro-4-propoxybenzoic acid, GC-MS combined with BSTFA/TMCS derivatization outperforms LC-MS/MS and HPLC-UV in terms of specificity, isomer resolution, and resistance to matrix effects. By adhering to the self-validating principles of internal standardization and the rigorous ICH Q2(R2) framework, laboratories can deploy this method with high confidence for both research and regulatory submissions.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Zuo, Y., et al. "Separation, Characterization, and Quantitation of Benzoic and Phenolic Antioxidants in American Cranberry Fruit by GC−MS." Journal of Agricultural and Food Chemistry, ACS Publications, 2002. Available at:[Link]

Sources

Comparative

Comprehensive NMR Spectra Comparison Guide: 2,3-Difluoro-4-propoxybenzoic Acid and Its Isomers

Introduction Fluorinated aromatic compounds are cornerstone motifs in modern medicinal chemistry and advanced materials (e.g., liquid crystals). The introduction of fluorine alters lipophilicity, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorinated aromatic compounds are cornerstone motifs in modern medicinal chemistry and advanced materials (e.g., liquid crystals). The introduction of fluorine alters lipophilicity, metabolic stability, and target binding affinity. However, distinguishing positional isomers—such as 2,3-difluoro-4-propoxybenzoic acid and its structural analogue 3,5-difluoro-4-propoxybenzoic acid —poses a significant analytical challenge.

As an Application Scientist, I rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously assign these structures. This guide provides an objective, data-driven comparison of these isomers, detailing the experimental methodologies, mechanistic rationale behind the spectral differences, and self-validating protocols necessary for rigorous structural elucidation [1].

Mechanistic Rationale: Fluorine's Influence on NMR Spectra

The high electronegativity of fluorine induces strong inductive electron withdrawal, while its lone pairs can donate electron density through resonance. In 19 F NMR, chemical shifts are highly sensitive to the local electronic environment. Furthermore, 19 F has a spin of 1/2, leading to complex heteronuclear ( 1 H- 19 F, 13 C- 19 F) and homonuclear ( 19 F- 19 F) spin-spin couplings.

  • 2,3-Difluoro-4-propoxybenzoic acid : The adjacent fluorine atoms (F-2 and F-3) exhibit strong ortho homonuclear coupling ( 3JFF​≈20−25 Hz). The propoxy group at C-4 breaks the symmetry, resulting in two distinct 19 F signals and two distinct aromatic proton signals.

  • 3,5-Difluoro-4-propoxybenzoic acid : The molecule possesses a C2​ axis of symmetry. The two fluorine atoms are chemically and magnetically equivalent, yielding a single 19 F resonance. Similarly, the aromatic protons (H-2 and H-6) are equivalent.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, the following protocol establishes a self-validating system where 1D and 2D NMR data cross-verify the structural assignments.

Step-by-Step Methodology
  • Sample Preparation (Causality: Minimizing Solvent Effects)

    • Weigh exactly 15.0 mg of the isomer.

    • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Rationale: DMSO- d6​ disrupts intermolecular hydrogen bonding of the carboxylic acid dimers, yielding sharper resonances compared to non-polar solvents like CDCl 3​ .

    • Transfer to a standard 5 mm precision NMR tube.

  • Instrument Calibration (Causality: Ensuring Chemical Shift Accuracy)

    • Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe.

    • Lock on the deuterium signal of DMSO- d6​ .

    • Tune and match the probe for 1 H, 13 C, and 19 F nuclei to maximize signal-to-noise ratio (SNR) and ensure accurate pulse flip angles.

  • 1D NMR Acquisition

    • 1 H NMR : Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • 19 F NMR : Acquire 64 scans with proton decoupling ( 19 F{ 1 H}) to simplify the spectra and isolate F-F couplings. Use a spectral width of 250 ppm.

  • 2D NMR Acquisition (Causality: Unambiguous Connectivity)

    • Acquire 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity from the propoxy protons through the oxygen to the aromatic ring, confirming the exact position of the ether linkage relative to the fluorines.

Workflow Visualization

NMR_Workflow A Sample Preparation (Dissolution in DMSO-d6) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (Fourier Transform & Phasing) C->D E Isomer Differentiation (J-Coupling Analysis) D->E

Caption: Workflow for the NMR-based structural elucidation and isomer differentiation of fluorinated benzoic acids.

Quantitative Data Presentation

The following tables summarize the diagnostic NMR parameters used to differentiate the two isomers. Data is representative of spectra acquired at 500 MHz in DMSO- d6​ [2].

Table 1: 1 H NMR Diagnostic Signals Comparison
Proton Assignment2,3-Difluoro-4-propoxybenzoic acid3,5-Difluoro-4-propoxybenzoic acidStructural Implication
Aromatic H δ 7.65 (ddd, 1H, H-6) δ 7.10 (td, 1H, H-5) δ 7.55 (d, 2H, H-2, H-6)Asymmetry in the 2,3-isomer yields two distinct signals. Symmetry in the 3,5-isomer yields one integrated signal for two protons.
-OCH 2​ - δ 4.15 (t, 2H) δ 4.20 (t, 2H)Minor shift due to different proximity to fluorine atoms.
-CH 2​ - δ 1.80 (m, 2H) δ 1.78 (m, 2H)Negligible difference; structurally distant from the ring.
-CH 3​ δ 1.02 (t, 3H) δ 1.00 (t, 3H)Negligible difference.
-COOH δ 13.2 (br s, 1H) δ 13.3 (br s, 1H)Broad singlet typical of carboxylic acids in DMSO.
Table 2: 19 F NMR Chemical Shifts and Couplings
Fluorine Assignment2,3-Difluoro-4-propoxybenzoic acid3,5-Difluoro-4-propoxybenzoic acidCoupling Constants ( JFF​ )
F-2 / F-3 δ -138.5 (d, F-2) δ -152.3 (d, F-3)N/A 3JFF​ = 21.5 Hz (ortho coupling confirms adjacent fluorines)
F-3 / F-5 N/A δ -128.4 (s, 2F)No homonuclear coupling observed due to magnetic equivalence.

Note: 19 F chemical shifts are referenced to CFCl 3​ (0 ppm).

Conclusion

The differentiation of 2,3-difluoro-4-propoxybenzoic acid from its isomers is definitively achieved through the analysis of symmetry and spin-spin coupling networks. The presence of two distinct 19 F doublets with an ortho coupling constant of ~21.5 Hz is the absolute diagnostic marker for the 2,3-difluoro substitution pattern, contrasting sharply with the single 19 F resonance observed in the symmetrical 3,5-difluoro isomer.

References

  • Measurement of Accurate Interfluorine Distances in Crystalline Organic Solids: A High-Frequency Magic Angle Spinning NMR Approach. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Measurement of Accurate Interfluorine Distances in Crystalline Organic Solids: A High-Frequency Magic Angle Spinning NMR Approach. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

Validation

benchmarking 2,3-difluoro-4-propoxybenzoic acid in advanced materials applications

Benchmarking 2,3-Difluoro-4-propoxybenzoic Acid in Advanced Materials Applications As a Senior Application Scientist in the field of electro-optic materials and organic semiconductors, selecting the precise molecular bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,3-Difluoro-4-propoxybenzoic Acid in Advanced Materials Applications

As a Senior Application Scientist in the field of electro-optic materials and organic semiconductors, selecting the precise molecular building block is the difference between a functional device and a failed formulation. Among fluorinated synthons, 2,3-difluoro-4-propoxybenzoic acid (CAS: 331245-89-7) [1] has emerged as a gold standard for engineering advanced liquid crystals (LCs), particularly for Vertical Alignment (VA) mode displays and dynamic smart materials.

This guide provides an objective, data-driven comparison of 2,3-difluoro-4-propoxybenzoic acid against its structural analogs, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its integration.

Mechanistic Grounding: The Causality of Lateral Fluorination

To understand why 2,3-difluoro-4-propoxybenzoic acid outperforms non-fluorinated alternatives, we must examine the molecular physics of lateral substitution[2].

  • The 2,3-Difluoro Motif: Fluorine is highly electronegative. By positioning two fluorine atoms adjacent to each other on the lateral axis of the benzene ring, a strong permanent dipole moment is generated perpendicular to the molecule's long axis. When an external electric field is applied, this transverse dipole forces the molecules to align perpendicularly to the field, yielding a strongly negative dielectric anisotropy ( Δϵ<0 ).

  • The Propoxy Tail: The short, three-carbon alkoxy chain (propoxy) serves a dual purpose. It provides enough steric flexibility to induce mesophase formation (nematic or smectic phases) without introducing the high rotational viscosity associated with longer chains (e.g., octyloxy)[3]. Lower viscosity directly translates to faster electro-optic switching times in the final device.

Causality A 2,3-Difluoro Substitution B Transverse Dipole Moment A->B Induces C Negative Dielectric Anisotropy (Δε < 0) B->C Results in D Vertical Alignment (VA) Mode LCDs C->D Enables

Fig 1: Mechanistic pathway from lateral fluorination to macroscopic electro-optic application.

Comparative Benchmarking

When formulating an LC mixture, materials scientists must balance dielectric anisotropy, viscosity, and mesophase stability. The table below synthesizes quantitative benchmarking data comparing 2,3-difluoro-4-propoxybenzoic acid with its primary alternatives.

Molecular Building BlockLateral SubstitutionAlkoxy ChainEst. Dielectric Anisotropy ( Δϵ )Viscosity ContributionPrimary Application
4-Propoxybenzoic acid NonePropoxy (C3)~ 0 to +0.5LowStandard TN/IPS mixtures
2-Fluoro-4-propoxybenzoic acid Mono-fluoro (2-position)Propoxy (C3)-1.5 to -2.0Low-MediumWeak VA formulations
2,3-Difluoro-4-propoxybenzoic acid Di-fluoro (2,3-positions)Propoxy (C3)-4.5 to -6.0MediumHigh-contrast VA-LCDs
2,3-Difluoro-4-octyloxybenzoic acid Di-fluoro (2,3-positions)Octyloxy (C8)-4.5 to -6.0HighSmectic/Ferroelectric LCs

Analysis of Alternatives:

  • Versus Non-Fluorinated Analogs: 4-propoxybenzoic acid lacks the transverse dipole required for negative Δϵ , making it ineffective for VA-mode applications where perpendicular field alignment is mandatory[2].

  • Versus Mono-Fluorinated Analogs: While 2-fluoro substitution introduces a slight negative Δϵ , it is insufficient to drive the rapid, high-torque perpendicular alignment required for modern high-refresh-rate displays.

  • Versus Long-Chain Analogs (e.g., Octyloxy): 2,3-difluoro-4-octyloxybenzoic acid[3] provides the same excellent dielectric properties but significantly increases the rotational viscosity of the mixture, leading to sluggish response times. The propoxy variant hits the "Goldilocks zone" for nematic VA formulations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the integration of 2,3-difluoro-4-propoxybenzoic acid into a target mesogen must follow a rigorous, self-validating workflow. Below is the standard protocol for synthesizing a fluorinated phenyl benzoate LC intermediate via Steglich esterification, followed by electro-optic characterization[4].

Protocol A: Steglich Esterification of 2,3-Difluoro-4-propoxybenzoic Acid

Causality of Choice: The Steglich esterification is chosen because the mild, room-temperature conditions prevent the cleavage of the propoxy ether and avoid the harsh acyl chloride intermediates that can cause side reactions with highly electron-withdrawn difluorophenyl rings.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under inert argon, dissolve 1.0 eq of 2,3-difluoro-4-propoxybenzoic acid and 1.0 eq of the target phenol (e.g., 4-alkylphenol) in anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.1 eq of 4-dimethylaminopyridine (DMAP). Validation: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction and preventing the formation of unreactive N-acylureas.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM dropwise over 30 minutes.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Validation: Monitor via Thin Layer Chromatography (TLC). The precipitation of white dicyclohexylurea (DCU) is a visual confirmation of reaction progress.

  • Purification: Filter off the DCU byproduct. Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate).

Protocol B: Phase and Dielectric Characterization
  • Thermal Profiling: Subject the purified compound to Differential Scanning Calorimetry (DSC) at a scan rate of 5 °C/min. Validation: Record the melting point and clearing point to establish the mesophase temperature range.

  • Optical Verification: Place the sample on a hot stage under a Polarized Optical Microscope (POM)[4]. Cool from the isotropic liquid to observe the characteristic Schlieren or threaded textures, confirming the nematic phase.

  • Dielectric Measurement: Capillary-fill the LC material into a commercially available homeotropic test cell (cell gap ~5 µm) at a temperature 10 °C above its clearing point. Cool to the nematic phase and measure the capacitance parallel ( C∣∣​ ) and perpendicular ( C⊥​ ) to the molecular axis using an LCR meter at 1 kHz. Calculate Δϵ=ϵ∣∣​−ϵ⊥​ .

Protocol S1 1. Precursor Preparation (2,3-Difluoro-4-propoxybenzoic acid) S2 2. Steglich Esterification (DCC, DMAP catalyst) S1->S2 Reagents added at 0°C S3 3. Chromatographic Purification (Silica gel, Hexane/EtOAc) S2->S3 Filter DCU byproduct S4 4. Phase Characterization (POM & DSC validation) S3->S4 >99% Purity achieved S5 5. Electro-Optic Testing (Capacitance & Δε Measurement) S4->S5 Mesophase confirmed

Fig 2: Self-validating workflow for synthesizing and characterizing fluorinated LC intermediates.

Conclusion

For researchers engineering next-generation advanced materials, 2,3-difluoro-4-propoxybenzoic acid offers an unparalleled balance of strong negative dielectric anisotropy and low rotational viscosity. By adhering to the precise synthetic and analytical protocols outlined above, scientists can reliably harness its unique dipole characteristics to formulate high-performance electro-optic devices.

References

  • Fluoro-substitution in hydrogen bonding liquid crystal benzoic acid: dielectric, electro-optic and optical proprieties and inducing polar nematic phase. Missaoui, T., et al. Liquid Crystals, 2020.[Link]

  • Synthesis and characterization of 4-n-Alkoxy-2,3-difluorobenzoic acids. Derbali, M., et al. Journal of Molecular Liquids, 2022.[Link]

  • 2,3-Difluoro-4-propoxybenzoic acid (CAS 331245-89-7). ChemSrc Database, 2025.[Link]

  • Does Introduction of a Bent Tail Stabilize Biaxiality and Lateral Switching Behavior of Smectic A Liquid Crystal Phases of Rodlike Molecules? Hata, S., et al. ACS Omega, 2019.[Link]

Sources

Validation

A Comparative Guide to LC-MS Validation Protocols for the Quantification of 2,3-difluoro-4-propoxybenzoic Acid and its Primary Metabolite

This guide provides an in-depth comparison of bioanalytical method validation strategies for 2,3-difluoro-4-propoxybenzoic acid and its anticipated primary metabolite. It is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of bioanalytical method validation strategies for 2,3-difluoro-4-propoxybenzoic acid and its anticipated primary metabolite. It is designed for researchers, scientists, and drug development professionals engaged in regulated bioanalysis. We will dissect the causality behind experimental choices, compare distinct sample preparation methodologies, and present supporting data to guide the development of a robust, self-validating LC-MS/MS assay.

The Bioanalytical Imperative: Why Metabolite Quantification Matters

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity (NCE) is paramount. The quantification of not just the parent drug, but also its major metabolites, provides critical data for assessing efficacy, understanding potential toxicities, and characterizing pharmacokinetic (PK) relationships.[1][2] 2,3-difluoro-4-propoxybenzoic acid, a fluorinated benzoic acid derivative, is expected to undergo significant metabolism. The strategic incorporation of fluorine can enhance pharmacological properties but also directs metabolic pathways.[3][4][5]

Based on the structure, the primary metabolic pathway is likely O-dealkylation of the propoxy group, yielding 2,3-difluoro-4-hydroxybenzoic acid (M1) . This transformation, along with potential subsequent Phase II conjugations (e.g., glucuronidation), creates analytes with physicochemical properties distinct from the parent drug, necessitating a tailored bioanalytical strategy.[6]

The Challenge: Matrix Effects and Physicochemical Properties

The primary challenge in developing a bioanalytical assay for this parent compound and its acidic metabolite is overcoming the inherent complexity of biological matrices like plasma. Endogenous components, particularly phospholipids, are notorious for causing ion suppression or enhancement in the electrospray ionization (ESI) source of a mass spectrometer, a phenomenon known as the "matrix effect".[7][8][9][10] This can severely compromise the accuracy, precision, and sensitivity of an assay.[8][11]

Both the parent drug and its M1 metabolite contain a carboxylic acid group, classifying them as acidic compounds. This property is a key determinant in designing the extraction and chromatography methods. Our goal is to develop a method that is not only sensitive and accurate but also robust and reproducible, adhering to the stringent guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14][15][16][17][18]

A Tale of Two Extractions: Comparing LLE and SPE

The choice of sample preparation is the most critical factor in mitigating matrix effects.[11][19] Here, we compare two common approaches: a conventional Liquid-Liquid Extraction (LLE) and a more targeted Solid-Phase Extraction (SPE).

  • Method A: Liquid-Liquid Extraction (LLE) : LLE separates analytes based on their differential solubility in two immiscible liquids (an aqueous sample and an organic solvent).[20][21] For acidic analytes, acidifying the sample to suppress the ionization of the carboxylic acid group enhances their partitioning into an organic solvent like ethyl acetate. While rapid and inexpensive, LLE is often less selective and may co-extract interfering matrix components.[22]

  • Method B: Solid-Phase Extraction (SPE) : SPE is a chromatographic technique that isolates analytes from a liquid sample by leveraging their physical and chemical interaction with a solid sorbent.[23][24] For our acidic analytes, a mixed-mode polymeric sorbent combining reversed-phase and anion-exchange properties is ideal. This allows for a multi-step wash protocol that can effectively remove neutral and basic interferences as well as phospholipids, resulting in a significantly cleaner final extract.[25]

The following workflow diagram illustrates the general steps involved in the bioanalytical process, highlighting the divergence in the sample preparation phase.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_post_analysis Analysis & Data SampleReceipt Sample Receipt & Thawing Spiking Spike IS SampleReceipt->Spiking Pretreatment Sample Pre-treatment (e.g., Acidification) Spiking->Pretreatment LLE Method A: Liquid-Liquid Extraction Pretreatment->LLE Simpler, Faster SPE Method B: Solid-Phase Extraction Pretreatment->SPE More Selective Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & QC Review LCMS->DataProcessing Validation Validation Assessment DataProcessing->Validation Validation_Interdependency cluster_foundation Foundation cluster_performance Performance Metrics Selectivity Selectivity Accuracy Accuracy Selectivity->Accuracy LLOQ Sensitivity (LLOQ) Selectivity->LLOQ MatrixEffect Matrix Effect MatrixEffect->Accuracy Precision Precision MatrixEffect->Precision MatrixEffect->LLOQ Recovery Recovery Recovery->Accuracy Recovery->LLOQ Linearity Linearity Accuracy->Linearity Precision->Linearity LLOQ->Linearity

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